prop-1-ene
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1724-46-5 |
|---|---|
Molecular Formula |
C3H5- |
Molecular Weight |
41.073 |
IUPAC Name |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1 |
InChI Key |
ZEJYUSNKPNYKPO-UHFFFAOYSA-N |
SMILES |
CC=[CH-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Prop 1 Ene Production
Industrial-Scale Synthesis Approaches
Historically, propylene (B89431) was primarily obtained as a co-product from steam cracking of naphtha and fluid catalytic cracking (FCC) in refineries. youtube.comijche.comresearchgate.netejaet.com However, shifts in feedstock utilization, particularly the increased use of lighter feedstocks like ethane (B1197151) in steam crackers, have led to a relative decrease in propylene production from these sources, necessitating the development of "on-purpose" propylene technologies. meryt-chemical.comresearchgate.netejaet.com
Modern Steam Cracking of Hydrocarbon Feedstocks
Steam cracking remains a significant source of light olefins, including ethylene (B1197577) and propylene. researchgate.netlinde-engineering.commdpi.com The process involves the pyrolysis of hydrocarbon feedstocks in the presence of steam at high temperatures, typically between 800°C and 870°C, with short residence times. linde-engineering.commdpi.com The product distribution in steam cracking is heavily influenced by the feedstock composition and operating parameters such as temperature, residence time, and the hydrocarbon-to-steam ratio. mdpi.com
While heavier feedstocks like naphtha and gas oils historically yielded substantial amounts of propylene, modern crackers increasingly utilize lighter feeds such as ethane, propane (B168953), and butane. researchgate.netmdpi.com This shift towards lighter feedstocks, particularly ethane, results in a higher ethylene-to-propylene ratio, leading to a reduced co-production of propylene from this route. researchgate.net
Modern steam cracking technologies focus on optimizing yields and energy efficiency. linde-engineering.com Techniques like mild or extremely mild cracking severity conditions and optimized processing of recycle streams are employed to maximize the yield of valuable components like propylene and butadiene. linde-engineering.com
Catalytic Dehydrogenation of Propane
Catalytic dehydrogenation of propane (PDH) has emerged as a leading on-purpose technology for propylene production due to its efficiency and the high purity of the product. meryt-chemical.com This process involves the conversion of propane (C₃H₈) into propylene (C₃H₆) and hydrogen (H₂) through an endothermic equilibrium-limited reaction. meryt-chemical.com
The reaction is typically carried out at high temperatures, ranging from 600°C to 680°C, and low pressures to favor the forward dehydrogenation reaction. meryt-chemical.com Continuous removal of hydrogen from the reaction environment, often through purge streams or selective membranes, is crucial to shift the equilibrium and maximize propylene yield. meryt-chemical.com
Commercial PDH processes, such as Catofin and Oleflex, utilize specific catalyst systems. acs.org Catofin commonly employs chromium oxide-based catalysts, while Oleflex utilizes platinum-tin catalysts supported on aluminum oxide. acs.orgmdpi.com
Oxidative dehydrogenation of propane (ODHP) is an alternative approach that offers thermodynamic advantages compared to non-oxidative PDH, as it is an exothermic process and not limited by equilibrium. youtube.comcomsol.it ODHP involves the reaction of propane with oxygen to produce propylene and water. frontiersin.org This process can operate at lower temperatures and minimizes coke formation, a significant challenge in non-oxidative PDH. comsol.it
Despite its advantages, ODHP faces challenges related to the overoxidation of propane and propylene to carbon oxides, which limits propylene selectivity and yield. youtube.comcomsol.itnih.gov Significant research is focused on developing highly selective catalysts for this process. Emerging catalytic systems for ODHP include transition metal oxides (such as vanadium and molybdenum-based catalysts), rare earth metal oxides (like CeO₂), and non-metallic catalysts, particularly those containing boron. frontiersin.org Boron nitride (BN) has shown promise as an ODHP catalyst due to its high selectivity towards propylene and its potential for photocatalytic applications. frontiersin.orgnih.govacs.orgacs.org Recent research has explored tandem catalysts, such as platinum and indium oxide nanoparticles, which aim to improve the conversion and selectivity by facilitating different reaction stages on a single nanoparticle. acs.org
Non-oxidative PDH is a commercially established process, but it is limited by thermodynamic equilibrium and suffers from catalyst deactivation due to coke formation at the high operating temperatures required for sufficient conversion. nih.govmdpi.comrsc.org The endothermic nature of the reaction necessitates high temperatures (600–680 °C), which also promote undesirable side reactions like thermal cracking and coking. meryt-chemical.commdpi.com
Traditional catalysts for non-oxidative PDH include chromium oxide and platinum-tin formulations. acs.orgmdpi.com Chromium oxide-based catalysts, while active, raise concerns regarding the toxicity of hexavalent chromium compounds and can undergo deactivation due to the crystallization of amorphous Cr₂O₃ at high temperatures. mdpi.commdpi.com Platinum-tin catalysts are effective but are expensive. acs.orgnih.gov
Current research in non-oxidative PDH catalyst development focuses on improving catalyst stability, reducing coke formation, and exploring alternative materials. acs.orgmdpi.commdpi.comnih.gov This includes investigating modified zirconium dioxide (ZrO₂)-based catalysts and strategies to stabilize active sites. acs.orgmdpi.commdpi.comnih.gov
Methanol-to-Olefins (MTO) and Methanol-to-Propene (MTP) Processes
The Methanol-to-Olefins (MTO) process converts methanol (B129727) into a mixture of light olefins, primarily ethylene and propylene. honeywell.comcatalysis.blog The Methanol-to-Propene (MTP) process is a variation of MTO specifically optimized for maximizing propylene yield. ijche.comenergy.nl These processes provide an alternative route to produce olefins from non-petroleum feedstocks like natural gas, coal, or biomass, which are first converted to synthesis gas and then to methanol. ijche.comhoneywell.com
In the MTP process, methanol is typically first converted to dimethyl ether (DME) and water in a pre-reactor. energy.nl The mixture of methanol, water, and DME is then fed to a reactor containing a zeolite-based catalyst, commonly H-ZSM-5, which catalyzes the conversion to olefins. ijche.comenergy.nlosti.gov The reaction pathway involves complex cycles, including the formation of a hydrocarbon pool and methylation/cracking reactions. ijche.com
A key challenge in MTO/MTP processes is catalyst deactivation due to coke formation, necessitating catalyst regeneration. energy.nlosti.gov Fluidized bed reactors are often employed to facilitate continuous catalyst circulation and regeneration. osti.govresearchgate.net
Olefin Metathesis and Disproportionation for Prop-1-ene (B156429) Synthesis
Olefin metathesis is a catalytic reaction that involves the rearrangement of carbon-carbon double bonds in olefins. researchgate.netmit.edudigitalrefining.com This technology is used for on-purpose propylene production by reacting ethylene with C₄ and/or C₅ olefins, often sourced as by-products from steam crackers or FCC units. researchgate.netdigitalrefining.comlummustechnology.com
The most common application for propylene production is the reaction between ethylene and 2-butene (B3427860) to form two molecules of propylene. digitalrefining.com This reaction is typically carried out over catalysts containing Group VIA or VIIA metal oxides, such as tungsten oxide on silica (B1680970). mit.edudigitalrefining.comupb.ro
The Olefins Conversion Technology (OCT) licensed by Lummus Technology is a commercially demonstrated process that utilizes metathesis and isomerization chemistry to produce propylene from ethylene and C₄/C₅ olefins. researchgate.netlummustechnology.com A significant advantage of this process is that it does not produce paraffins, simplifying the separation of polymer-grade propylene. lummustechnology.com
While the term "disproportionation" is sometimes used interchangeably with metathesis in the context of symmetrical olefins (e.g., 2-butene disproportionating to ethylene and 2,3-dimethyl-2-butene, although this doesn't produce propylene directly), the primary reaction for propylene synthesis via this route involves the cross-metathesis of ethylene with butenes. digitalrefining.com
| Synthesis Method | Primary Feedstocks | Key Reaction(s) | Typical Operating Temperature (°C) | Key Catalysts | Notes |
| Modern Steam Cracking | Naphtha, LPG (Propane, Butane), Ethane | Thermal cracking | 800-870 | None (thermal process) | Co-produces ethylene, butadiene, etc.; Yields depend on feedstock. researchgate.netmdpi.com |
| Catalytic Dehydrogenation of Propane (Non-Oxidative) | Propane | C₃H₈ → C₃H₆ + H₂ | 600-680 | Pt-Sn/Al₂O₃, CrOₓ/Al₂O₃ | Endothermic; Equilibrium limited; Coke formation is a challenge. meryt-chemical.comacs.orgmdpi.com |
| Oxidative Dehydrogenation of Propane (ODH) | Propane, O₂ | C₃H₈ + ½ O₂ → C₃H₆ + H₂O | Lower than non-oxidative PDH | V-based, Mo-based, B-containing (BN), TiO₂ frontiersin.orgcomsol.it | Exothermic; Risk of overoxidation; Catalysts under development. comsol.itnih.gov |
| Methanol-to-Propene (MTP) | Methanol | Methanol → DME → Olefins (primarily C₃H₆) | 300-500 | Zeolites (H-ZSM-5, SAPO-34) | Alternative feedstock route; Coke formation is a challenge. ijche.comenergy.nlosti.gov |
| Olefin Metathesis | Ethylene, C₄/C₅ Olefins | C₂H₄ + C₄H₈ (e.g., 2-butene) → 2 C₃H₆ | Varies | Group VIA/VIIA metal oxides (e.g., WO₃/SiO₂) mit.eduupb.ro | Converts lower-value olefins; Flexible propylene/ethylene ratio. researchgate.netlummustechnology.com |
This compound Production via Butene Cracking
Direct conversion of butene-rich fractions to propene through catalytic cracking represents an attractive alternative to conventional production routes. csic.esacs.org This method utilizes C4+ olefinic streams, often byproducts from FCC and thermal cracking, to increase propene output. csic.es Research efforts have increasingly focused on the catalytic cracking of linear butenes using acid zeolite catalysts, with ZSM-5 (MFI) being a prominent material studied. csic.es
The mechanism of butene cracking to high yields of propene involves the dimerization of butenes followed by the selective cracking of the resulting octyl carbenium intermediates into propene and pentenes. csic.es Achieving high propene selectivity requires restricting other bimolecular reactions like hydride transfer, cyclization, and aromatization. csic.es
Catalyst design plays a crucial role in optimizing propene selectivity and catalyst life in butene cracking. While ZSM-5 zeolites with high Si/Al ratios (>150) and large crystal sizes (>10 µm) have been considered suitable, they can suffer from low activity due to a low density of Brönsted acid sites. csic.es Conversely, a higher density of active sites can lead to increased undesired consecutive reactions within the micropores, accelerating deactivation. csic.es
Recent research suggests that an optimal ZSM-5 based catalyst for selective butene cracking to propene can be achieved by balancing diffusional and compositional effects. csic.esacs.org An approach focusing on ZSM-5 zeolite with a squared morphology, sub-micron sized crystals (0.8 x 0.3 x 1.0 µm), and a Si/Al molar ratio around 300 has shown promise. csic.esacs.org This specific crystal conformation facilitates propene diffusion and minimizes its consumption in subsequent reactions, thus limiting the formation of heavier oligomers (C5+) and aromatics, and maximizing propene selectivity. csic.esacs.org Studies have shown that coffin-type ZSM-5 crystals, with greater diffusional restrictions, exhibit faster deactivation compared to square-shaped crystals, regardless of crystal size and aluminum content. csic.esacs.org
The thermodynamic equilibrium yield of propene and ethene from 1-butene (B85601) cracking increases with higher reaction temperatures and lower total pressure. acs.org Optimal yields catalyzed by ZSM-5 are often obtained at reaction temperatures between 500–580 °C and butene partial pressures of 0.02–0.05 MPa, or at higher temperatures with increased partial pressure. acs.org
Butene cracking can also be integrated into multi-stage catalyst systems, such as the UOP/Total petrochemical olefin process, which combines a cracking step with the methanol-to-olefins (MTO) process to convert C4+ alkenes into ethene and propene. csic.es Another integrated approach involves the metathesis of butenes followed by the cracking of C4+ byproducts in a second step. csic.es
Studies on HMCM-49 zeolite for the catalytic cracking of 1-butene to propene and ethene have shown that appropriate reaction conditions can effectively suppress secondary reactions, significantly improving the selectivity of propene and ethene. akjournals.comakjournals.com For instance, a 1-butene conversion of 90.82% and a combined propene and ethene selectivity of 51.38% were achieved at a reaction temperature of 580 °C, a WHSV of 9.4 h-1, and a 1-butene partial pressure of 0.1 MPa using HMCM-49 zeolite. akjournals.comakjournals.com
| Catalyst Type | Morphology | Crystal Size | Si/Al Ratio | Key Advantages for Butene Cracking to Propene |
| ZSM-5 | Squared | Sub-micron (0.8 x 0.3 x 1.0 µm) | ~300 | Improved propene diffusion, reduced side reactions, enhanced selectivity and catalyst life. csic.esacs.org |
| ZSM-5 | Coffin | Large (>10 µm) | >150 | Considered adequate, but higher diffusional restrictions can lead to faster deactivation. csic.esacs.org |
| HMCM-49 | - | - | - | Effective suppression of secondary reactions, improved propene and ethene selectivity under specific conditions. akjournals.comakjournals.com |
Niche and Emerging Synthetic Routes to this compound
The increasing demand for propene and the desire for more sustainable chemical production have spurred research into niche and emerging synthetic routes, particularly those utilizing renewable feedstocks.
Conversion of Ethanol (B145695) to this compound
The conversion of ethanol to propene (ETP) is an attractive process that utilizes bioethanol as a renewable feedstock. scispace.comchemicalpapers.com This process is considered economically favorable and environmentally benign. scispace.com While conventional one-step catalytic conversion of ethanol can lead to propene, the dehydration ability of catalysts often results in the undesired formation of ethene, reducing propene yield. scispace.comchemicalpapers.com
A two-step strategy for the selective conversion of ethanol to propene has been proposed to mitigate ethene formation. scispace.comchemicalpapers.com This process involves the conversion of ethanol to acetone (B3395972) in the first step, followed by the conversion of acetone to propene in the second step. scispace.comchemicalpapers.com Thermodynamic analysis suggests that a propene yield of 74.6% can be achieved even at a relatively low temperature of 200 °C through known reaction pathways. scispace.comchemicalpapers.com
Research has identified potential catalysts for each step of this two-step process. For the initial conversion of ethanol to acetone, Cu/La2Zr2O7 and Fe3O4 catalysts have shown promise, achieving acetone carbon-based yields above 70% with 100% ethanol conversion at 400 °C. scispace.comchemicalpapers.com For the second step, the conversion of acetone to propene, a mixed Ag–In/SiO2 and K3PW12O40 catalyst is considered effective. scispace.comchemicalpapers.com Using a combination of these catalysts, a propene yield of up to 72% has been speculated. scispace.comchemicalpapers.com
Other catalysts have also been explored for the conversion of ethanol to propene, including Ni ion-loaded silica MCM-41 (Ni-M41), Sc-modified In2O3 (Sc/In2O3), and a solid solution of Y2O3-CeO2. infona.ploup.com The propene production activity of these catalysts followed the order Sc/In2O3 > Y2O3-CeO2 > Ni-M41. infona.pl The stability during the reaction was observed to be Y2O3-CeO2 ~ Sc/In2O3 > Ni-M41. infona.pl The presence of water and hydrogen in the reactant stream significantly improved the propene yield and durability of the Sc/In2O3 catalyst. infona.pl
The reaction mechanism for ethanol conversion to propene is highly dependent on the catalyst used. infona.pl On Ni-M41, propene formation primarily occurs through the metathesis reaction of ethene and butenes, which are produced via ethene dimerization. infona.pl On Sc/In2O3 and Y2O3-CeO2 oxide catalysts, the main pathway involves the sequence: ethanol → acetaldehyde (B116499) → acetone → propene. infona.ploup.comresearchgate.net However, the detailed steps within this pathway can differ between these catalysts. infona.pl For instance, on Sc/In2O3, acetaldehyde is oxidized to acetic acid, which then undergoes ketonization to form acetone and carbon dioxide. infona.pl On Y2O3-CeO2, acetaldehyde is converted to ethyl acetate (B1210297), which decomposes into acetic acid and ethene. infona.pl The acetic acid then follows a similar ketonization route to acetone as on Sc/In2O3. infona.pl A characteristic of the Y2O3-CeO2 catalyst is the significant byproduct formation of ethene. infona.pl
| Catalyst | Proposed Reaction Pathway | Key Features / Performance |
| Cu/La2Zr2O7 or Fe3O4 (First step: Ethanol to Acetone) | Ethanol → Acetone | High acetone yield ( >70%) at 100% ethanol conversion (400 °C). scispace.comchemicalpapers.com |
| Mixed Ag–In/SiO2 and K3PW12O40 (Second step: Acetone to Propene) | Acetone → Propene | Effective for the second step of the two-step process. scispace.comchemicalpapers.com |
| Sc/In2O3 | Ethanol → Acetaldehyde → Acetone → Propene | High propene production activity and good stability, improved by water and hydrogen co-feed. infona.ploup.com Acetic acid intermediate in acetone formation. infona.pl |
| Y2O3-CeO2 | Ethanol → Acetaldehyde → Acetone → Propene | Good stability, but significant ethene byproduct formation. infona.pl Ethyl acetate intermediate in acetone formation. infona.pl |
| Ni-M41 | Ethanol → Ethene → Butenes → Propene (via metathesis) | Lower activity and stability compared to oxide catalysts. infona.pl |
| In2O3 (110) surface (DFT studies) | Ethanol → Acetaldehyde → Acetone → Propene | Ethanol to acetaldehyde is facile; aldol (B89426) coupling is favorable for acetone formation; acetone to propene is rate-limiting. researchgate.netosti.govfung-group.org |
Bio-based and Renewable Feedstock Pathways to this compound
The utilization of bio-based and renewable feedstocks for propene production is gaining significant interest as part of the transition towards a more sustainable chemical industry. fishersci.fimdpi.commdpi.comornl.gov Biomass, being an abundant carbon-neutral renewable resource, offers a compelling alternative to fossil resources. mdpi.comornl.gov
Several pathways are being explored to produce propene from bio-based intermediates. One route involves the conversion of bio-ethanol, which can be produced through fermentation of biomass like corn, sugar canes, or switchgrass. fung-group.orgornl.gov While bio-ethanol can be dehydrated to bio-ethene, this bio-ethene can then undergo dimerization to form butenes, followed by a metathesis reaction with ethene to produce propene. mdpi.comessentialchemicalindustry.org This process can utilize both bio-ethylene from bio-ethanol and bio-butylene derived from bio-butanol dehydration. mdpi.com Bio-butanol itself can be produced from bio-ethanol via the Guerbet process. mdpi.com
Another promising pathway involves the direct conversion of bio-ethanol to propene (ETP), as discussed in the previous section. scispace.comchemicalpapers.commdpi.com This route bypasses the formation of ethene as a primary intermediate and focuses on the ethanol → acetaldehyde → acetone → propene sequence over specific catalysts like metal oxides. infona.ploup.comresearchgate.netmdpi.com
The catalytic dehydration of biomass-derived 1-propanol (B7761284) is also being investigated as a route to propene. figshare.comornl.govresearchgate.netornl.gov Zeolite catalysts have shown versatility in this conversion, producing propene with high selectivity at temperatures at or below 230 °C. figshare.comornl.govresearchgate.netornl.gov Increasing the reaction temperature above 230 °C can shift product selectivity towards C4+ hydrocarbons. figshare.comornl.govresearchgate.netornl.gov Cu-ZSM-5 has demonstrated a broader temperature window for high propene selectivity and can operate at higher 1-propanol space velocities compared to H-ZSM-5. figshare.comornl.govresearchgate.netornl.gov Research using deuterium-labeled 1-propanol suggests that a hydrocarbon pool type pathway might be active concurrently with dehydration, leading to the formation of C4+ hydrocarbons. figshare.comornl.govornl.gov Deuterium incorporation in the hydrocarbon product stream, including propene, appears to occur in two steps, with incorporation happening after dehydration via exchange with the partially deuterated catalyst surface. figshare.comornl.govornl.gov
Besides ethanol and propanol, other biomass intermediates are being explored. For example, syngas (a mixture of carbon monoxide and hydrogen) produced from biomass gasification can be used to synthesize ethanol or propanol, which can then be converted to propene. essentialchemicalindustry.org Glycerol (B35011), a byproduct of biodiesel production, can be selectively hydrogenolyzed to propanol, providing a sustainable source for propene production via subsequent dehydration. researchgate.net
The concept of biorefineries, which integrate the conversion of renewable biomass into a range of bio-based products, including fuels and chemicals, is central to these pathways. ornl.govieabioenergy.com These integrated systems aim for efficient and cost-effective processing of biological feedstocks and successful integration into existing infrastructure. ieabioenergy.com The transition to a bio-based circular economy, driven by the need for environmental sustainability and reduced reliance on fossil fuels, highlights the growing importance of chemicals and materials produced from biomass. ieabioenergy.com
| Feedstock | Intermediate(s) | Pathway to Propene | Catalysts |
| Biomass (e.g., corn, sugar canes) | Bio-ethanol | 1. Dehydration to bio-ethene, dimerization to butenes, metathesis with ethene. mdpi.comessentialchemicalindustry.org 2. Direct conversion via acetaldehyde and acetone. scispace.comchemicalpapers.cominfona.ploup.comresearchgate.netmdpi.com | Zeolites, metal oxides (e.g., Sc/In2O3, Y2O3-CeO2). infona.ploup.comresearchgate.netmdpi.com |
| Biomass | 1-Propanol | Catalytic dehydration. figshare.comornl.govresearchgate.netornl.gov | Zeolite catalysts (e.g., H-ZSM-5, Cu-ZSM-5). figshare.comornl.govresearchgate.netornl.gov |
| Biomass | Syngas | Conversion to ethanol or propanol, then to propene. essentialchemicalindustry.org | Ruthenium-cobalt complexes, molybdenum-based catalysts (for syngas to propanol). essentialchemicalindustry.org |
| Glycerol (Biodiesel byproduct) | Propanol | Selective hydrogenolysis to propanol, then dehydration to propene. researchgate.net | Copper (Cu) – Tungstosilicic acid (HSiW) catalysts (for glycerol to propanol). researchgate.net |
Elucidation of Prop 1 Ene Reaction Mechanisms and Reactivity
Fundamental Reaction Types and Pathways
The reactivity of prop-1-ene (B156429) is primarily centered on its π-bond, which serves as a region of high electron density, and the C-H bonds on the methyl group adjacent to the double bond, known as allylic hydrogens. These sites are susceptible to attack by a range of reagents, leading to addition, substitution, and rearrangement reactions.
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich C=C double bond is attacked by an electron-deficient species known as an electrophile. chemistryguru.com.sg In the case of an unsymmetrical alkene like this compound, these reactions are regioselective, a phenomenon explained by Markovnikov's rule. chemguide.co.ukwikipedia.org
The mechanism proceeds in two main steps. Initially, the electrophile is attracted to the π electrons of the double bond. youtube.com The π bond breaks, and its electron pair forms a new sigma bond with the electrophile. youtube.com This process results in the formation of a carbocation intermediate on the other carbon atom of the original double bond. chemguide.co.ukchemistrystudent.com
For this compound, the addition of the electrophile (e.g., H⁺ from HBr) can lead to two possible carbocations: a primary carbocation (if H⁺ adds to the central carbon) or a secondary carbocation (if H⁺ adds to the terminal carbon). youtube.comchemistrystudent.com The stability of carbocations follows the order: tertiary > secondary > primary. This stability is attributed to the inductive effect, where adjacent alkyl groups donate electron density, helping to disperse the positive charge of the carbocation. chemistrystudent.comsavemyexams.com The secondary carbocation, having two such alkyl groups (a methyl and a hydrogen), is more stable than the primary carbocation, which has only one (an ethyl group). savemyexams.comnailib.com
Consequently, the reaction pathway that forms the more stable secondary carbocation is energetically favored and proceeds at a faster rate. chemguide.co.uk In the final step, a nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. youtube.com This preference for the formation of the more stable carbocation intermediate is the chemical basis for Markovnikov's rule, which states that the hydrogen atom of a protic acid adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.org The reaction of this compound with hydrogen bromide, for instance, predominantly yields 2-bromopropane (B125204). chemguide.co.uk
| Reactant | Major Product | Minor Product | Governing Principle |
|---|---|---|---|
| HBr | 2-Bromopropane | 1-Bromopropane | Markovnikov's Rule |
| H₂O (acid-catalyzed) | Propan-2-ol | Propan-1-ol | Markovnikov's Rule |
| Br₂ | 1,2-Dibromopropane | N/A | Electrophilic Addition |
This compound can also undergo reactions via free-radical mechanisms, which often lead to different products than their electrophilic counterparts. These reactions are typically initiated by light, heat, or the presence of a radical initiator like a peroxide. libretexts.org
A key example is the radical addition of hydrogen bromide. In the presence of peroxides, the addition of HBr to this compound proceeds via an anti-Markovnikov pathway, yielding 1-bromopropane as the major product. wikipedia.orgucla.edubyjus.com This is known as the peroxide effect or the Kharasch effect. byjus.compharmaguideline.com The mechanism involves three stages:
Initiation: The peroxide decomposes to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org
Propagation: The bromine radical adds to the this compound double bond. This addition occurs at the terminal carbon to form the more stable secondary alkyl radical intermediate, rather than the less stable primary radical. libretexts.orgwikipedia.org This radical then abstracts a hydrogen atom from another HBr molecule to form the 1-bromopropane product and a new bromine radical, which continues the chain reaction. libretexts.org
Termination: The reaction ceases when two radicals combine. wikipedia.org
Another important radical reaction is allylic substitution . This occurs when this compound reacts with halogens at high temperatures or with reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. jove.compressbooks.pub Under these conditions, where the halogen concentration is kept low, substitution at the allylic position (the carbon atom adjacent to the double bond) is favored over addition to the double bond. pressbooks.publibretexts.org The mechanism involves the abstraction of a highly reactive allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. libretexts.orgvedantu.com This stabilized intermediate then reacts with a molecule of Br₂ (present in low concentration) to form 3-bromothis compound and regenerate the bromine radical. jove.comlibretexts.org
| Reaction Type | Reagents | Key Intermediate | Major Product |
|---|---|---|---|
| Radical Addition | HBr, Peroxides (ROOR) | Secondary alkyl radical | 1-Bromopropane |
| Allylic Substitution | N-Bromosuccinimide (NBS), light/heat | Resonance-stabilized allylic radical | 3-Bromothis compound |
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). chemistrylearner.comwikipedia.org this compound is a classic example of an ene component. The reaction involves the transfer of an allylic hydrogen from the ene to the enophile, accompanied by a shift of the ene's double bond and the formation of a new carbon-carbon sigma bond between the ene and the enophile. chemistrylearner.comwikipedia.org For instance, in the reaction between this compound and ethene, an allylic hydrogen from this compound is transferred to ethene, resulting in the formation of pent-1-ene. chemistrylearner.com
The mechanism of the ene reaction has been a subject of considerable investigation, with debate centering on whether it is a concerted or a stepwise process. nih.gov A concerted mechanism would involve a single, cyclic transition state where all bond-forming and bond-breaking events occur simultaneously. chemistrylearner.comwikipedia.org In contrast, a stepwise mechanism would proceed through a diradical intermediate. acs.orgnih.gov
Theoretical studies on the parent ene reaction between this compound and ethene have provided significant insights. Ab initio molecular orbital calculations have indicated that the stepwise pathway, proceeding through a diradical intermediate, has an energy barrier approximately 4 kcal/mol lower than the concerted pathway. acs.orgnih.gov This suggests that for this specific reaction, the stepwise mechanism is more favorable. acs.org
Further research has shown that the distinction is not always clear-cut. Some reactions may proceed through a highly asynchronous concerted transition state, where C-C bond formation is significantly more advanced than the hydrogen transfer at the transition state. acs.orgresearchgate.net In some cases, dynamic effects can lead to trajectories passing through a "concerted" transition state that then proceed to form a diradical intermediate, effectively blurring the lines between a truly concerted and a stepwise mechanism. nih.govacs.org The mechanism can be viewed as existing on a continuum, with the specific nature depending on the substrates and reaction conditions.
Pericyclic Reactions: Ene Reaction Mechanisms of this compound
Oxidation and Epoxidation Reactions of this compound
Oxidation reactions of this compound are of immense industrial importance, particularly those that lead to the formation of propylene (B89431) oxide, a key chemical intermediate. scispace.com
The direct epoxidation of this compound to propylene oxide using molecular oxygen and hydrogen is a significant "green" chemical process that has attracted extensive research. magtech.com.cnscispace.com This method offers an alternative to traditional, less environmentally friendly routes like the chlorohydrin process. uu.nl
Gold-based catalysts have emerged as highly effective for this transformation. scispace.com The most successful systems typically consist of gold nanoparticles supported on titanium-containing materials, such as titanium dioxide (TiO₂) or titanium silicalite (TS-1). acs.orgmdpi.com The reaction mechanism is generally believed to involve the activation of hydrogen and oxygen on the surface of the gold nanoparticles to form a hydroperoxide species. scispace.comuu.nlmdpi.com This active oxygen species then migrates to an adjacent titanium site, where it reacts with this compound to form propylene oxide and water. mdpi.com
The performance of these catalytic systems is highly dependent on several factors:
Gold Particle Size: Optimal activity is often observed with gold nanoparticles in the 2-5 nm range. scispace.com
Support Material: The nature of the titanium-containing support influences the activity and stability of the catalyst. magtech.com.cn
Promoters: The addition of other metals or modifiers can enhance catalytic performance. magtech.com.cn
Reaction Conditions: Temperature, pressure, and reactant concentrations play a crucial role.
A major challenge in this process is the low efficiency of hydrogen utilization, as a significant portion is consumed in the competing reaction to form water. scispace.com Catalyst deactivation is another issue, often caused by the formation of strongly adsorbed byproducts like carbonates or the deposition of carbonaceous materials (coke) on the catalyst surface. scispace.comuu.nlscispace.com Research efforts are focused on improving catalyst stability and hydrogen efficiency to make the direct epoxidation process more economically viable. rsc.org
| Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|
| Au Nanoparticles | TiO₂ | High selectivity (>90%) at mild conditions, but activity is relatively low. Deactivation observed. | scispace.commdpi.com |
| Au Nanoparticles | Titanium Silicalite (TS-1) | Identified as a promising candidate for commercial production. | mdpi.com |
| Au-Ag Bimetallic | TS-1 | Addition of Ag significantly enhanced the propylene oxide formation rate and H₂ efficiency. | acs.org |
| Silylated Au-Ti Catalyst | Ti-SiO₂ | Silylation increased surface hydrophobicity, enhancing PO yield and suppressing propane (B168953) formation. | rsc.org |
Hydrogen Peroxide-Assisted Epoxidation Mechanisms
The epoxidation of this compound using hydrogen peroxide is a significant industrial process, and understanding its mechanism is crucial for optimization. Quantum chemical calculations have shown that the uncatalyzed reaction in the gas phase has a considerable energy barrier of 35.2 kcal/mol and a reaction energy of -52.6 kcal/mol. nih.gov The reaction is believed to proceed through a concerted mechanism. nih.gov
The presence of a catalyst, such as titanosilicalite-1 (TS-1), and a solvent like methanol (B129727) is common in industrial applications. eurochemengineering.com The reaction is typically carried out under mild conditions, around 40-50 °C. eurochemengineering.com Water molecules can play a catalytic role by mediating proton transfer between the peroxide oxygens, which is a key step in the concerted epoxidation reaction. nih.gov The introduction of a single water molecule can reduce the reaction barrier. nih.gov
Key Mechanistic Points:
Concerted Reaction: The epoxidation is thought to occur in a single, concerted step. nih.gov
Catalytic Role of Water: Water molecules can lower the activation energy by facilitating proton transfer. nih.gov
TS-1 Catalyst: In industrial processes, a titanosilicalite-1 (TS-1) catalyst is often used to facilitate the reaction. eurochemengineering.com
This compound Oxidation Kinetics and Product Pathways
The oxidation of this compound can lead to a variety of products depending on the reaction conditions. In the gas-phase epoxidation with hydrogen peroxide, the primary side reaction is the decomposition of hydrogen peroxide into oxygen and water. acs.org However, several carbon-containing byproducts are also formed.
Primary Oxidation Products and Pathways:
Propene Oxide: The desired product from epoxidation.
Acetaldehyde (B116499), CO, and CO₂: These result from the subsequent oxidation of propene oxide at higher temperatures. acs.org
Propanal and Acetone (B3395972): Formed through the isomerization of propene oxide via the opening of the C(3)–O and C(2)–O bonds, respectively. acs.org
Propionic acid, Acetic acid, and Propene glycol: Also detected in smaller quantities. acs.org
In combustion environments, the oxidation of this compound is a key process. Important reactions include hydrogen atom abstraction from this compound by molecular oxygen, hydroxyl, and hydroperoxyl radicals. researchgate.net The resulting allyl radical plays a significant role in the subsequent reaction pathways. researchgate.netrsc.org Studies in jet-stirred and flow reactors have provided detailed speciation data, helping to validate kinetic models. universityofgalway.ie
Side reactions in the liquid-phase epoxidation process, particularly in the presence of methanol, can lower the selectivity towards propene oxide. These include the ring-opening of propene oxide by water or methanol to form propene glycol and methoxy propanols, respectively. eurochemengineering.com These can further react to form oligomers. eurochemengineering.com Another side reaction is the oxidation of methanol to formic acid, which can then react with methanol to produce methyl formate, a compound that complicates the purification of propene oxide due to its similar boiling point. eurochemengineering.com
| Product | Formation Pathway | Conditions |
| Propene Oxide | Direct epoxidation of this compound with H₂O₂ | Catalytic, mild conditions |
| Acetaldehyde, CO, CO₂ | Subsequent oxidation of propene oxide | Higher temperatures |
| Propanal, Acetone | Isomerization of propene oxide | Gas-phase oxidation |
| Propene Glycol | Ring-opening of propene oxide by water | Liquid-phase, presence of water |
| Methoxy Propanols | Ring-opening of propene oxide by methanol | Liquid-phase, presence of methanol |
| Methyl Formate | Reaction of formic acid (from methanol oxidation) with methanol | Liquid-phase, presence of methanol |
Hydroformylation of this compound
Catalytic Cycle Analysis in Hydroformylation
Hydroformylation, also known as the oxo process, involves the reaction of an alkene with carbon monoxide and hydrogen to form aldehydes. For this compound, this typically yields n-butyraldehyde and isobutyraldehyde. The process is catalyzed by transition metal complexes, most commonly cobalt or rhodium.
Cobalt-Catalyzed Hydroformylation: The active catalyst is often cobalt tetracarbonyl hydride (HCo(CO)₄). The catalytic cycle is generally understood to proceed through the following steps:
CO Dissociation: Dissociation of a CO ligand from HCo(CO)₄ to create a vacant coordination site.
Olefin Coordination: Coordination of this compound to the cobalt center.
Migratory Insertion: Insertion of the this compound into the Co-H bond to form a propyl-cobalt intermediate. This step is reversible. acs.org
CO Addition: Addition of a CO molecule to the cobalt complex.
CO Insertion: Migratory insertion of a CO molecule into the Co-propyl bond to form an acyl-cobalt complex.
Hydrogenolysis: Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the cobalt hydride catalyst. wikipedia.org
Density functional theory (DFT) calculations have provided detailed insights into this cycle, suggesting that H₂ coordination to the acyl complex, rather than oxidative addition, may be the rate-determining step after the generation of the active catalyst. acs.org The regioselectivity (the ratio of linear to branched aldehyde) is primarily determined by the relative stability of the alkyl cobalt tetracarbonyl complexes. acs.org
Rhodium-Catalyzed Hydroformylation: Rhodium-based catalysts are generally more active and operate under milder conditions than cobalt catalysts. wikipedia.org The fundamental steps of the catalytic cycle are similar to the cobalt-catalyzed process, involving olefin coordination, migratory insertion, CO insertion, and hydrogenolysis. The use of phosphine ligands, such as triphenylphosphine (TPP), is common to modify the catalyst's activity and selectivity.
Kinetic and Thermodynamic Studies of this compound Hydroformylation
Kinetic studies of this compound hydroformylation are essential for reactor design and process optimization. The reaction rate is influenced by temperature, pressure, and the concentrations of reactants and catalyst.
For rhodium-catalyzed systems, the rate of reaction is dependent on temperature and pressure, while the rhodium concentration and syngas (H₂/CO) composition may not have a significant impact under certain conditions. researchgate.net The ratio of normal to iso-butyraldehyde (n/i ratio) is a key performance indicator and can be influenced by ligand concentration; for instance, higher ligand concentrations can promote the formation of isobutyraldehyde. researchgate.net
Kinetic modeling, combining quantum chemical calculations with experimental data, has been used to gain a deeper understanding of the reaction mechanism. rsc.org These models can help identify rate-limiting and turnover-limiting steps in the catalytic cycle. For the cobalt-catalyzed process, a reduced kinetic model has been developed and refined through fitting to experimental results, leading to improved mechanistic hypotheses. rsc.org
In some catalytic systems, the reaction proceeds through three main elementary steps: the insertion of a hydrogen atom into the alkene, carbonylation, and the addition of H₂. researchgate.netrsc.org For a linear product pathway, the addition of H₂ can be the rate-limiting step, while for a branched pathway, the carbonylation step may be rate-controlling. researchgate.netrsc.org
| Parameter | Influence on Hydroformylation |
| Temperature | Affects reaction rate |
| Pressure | Affects reaction rate |
| Catalyst Concentration | Influences overall reaction rate |
| Ligand Concentration | Can affect the n/i ratio of aldehyde products |
| Syngas Composition (H₂/CO) | Can influence reaction rate and selectivity |
Aromatization of this compound and Olefin Oligomerization
Catalytic Pathways for Aromatic Product Formation
The conversion of this compound to aromatic compounds, such as benzene, toluene, and xylenes (BTX), is a key process in producing valuable chemicals from lighter olefins. d-nb.infound.edu This reaction is typically carried out over solid acid catalysts, with zeolites like ZSM-5 being widely used due to their shape selectivity, which favors the formation of BTX. und.edu
The reaction mechanism is complex and involves a series of steps including oligomerization, cracking, and dehydrogenation. One proposed pathway suggests that this compound is first cleaved into smaller C1 and C2 radicals on the catalyst surface. und.edu These fragments then diffuse into the zeolite pores and combine to form cyclic compounds, which are subsequently dehydrogenated to aromatics. und.edu
Another hypothesized intermediate in aromatic formation is cyclohexene. purdue.edu An alternative pathway for aromatic formation involves the dehydrogenation of cycloalkenes, which can occur at a significantly higher rate than the hydride transfer route on Brønsted acid sites. purdue.edu
The addition of a dehydrogenation function to the zeolite catalyst, for example by incorporating metals like gallium (Ga) or a PtZn alloy, can influence the product distribution and catalyst stability. d-nb.infopurdue.edu Ga-promoted ZSM-5 catalysts have been shown to exhibit high conversion of lower hydrocarbons and improved BTX selectivity. d-nb.info DFT calculations on propane dehydrogenation and propene aromatization over a Zn/P-ZSM-5 catalyst identified the rate-limiting step for propene aromatization with an energy barrier of 1.44 eV. rsc.org
Catalyst deactivation is a challenge in aromatization processes, often occurring through coking. d-nb.info One deactivation route involves the strong adsorption of aromatic products on the active sites, which then undergo further reactions to form heavier compounds that block the catalyst pores. d-nb.info
Influence of Catalyst and Reaction Conditions on Selectivity
The selectivity of reactions involving this compound is critically dependent on the choice of catalyst and the specific reaction conditions employed. These factors dictate the reaction pathway, favoring the formation of a desired product while minimizing the generation of unwanted byproducts. Key parameters that can be manipulated to control selectivity include the catalyst's composition and structure, temperature, pressure, and the concentration of reactants.
In the realm of hydroformylation , the goal is to selectively produce either n-butyraldehyde or iso-butyraldehyde. The choice of catalyst plays a pivotal role in determining the ratio of these linear to branched aldehydes (n/i ratio). For instance, rhodium-based catalysts modified with ligands like triphenylphosphine (TPP) are known to favor the formation of the linear aldehyde. The concentration of the ligand itself can influence selectivity; in some systems, a higher ligand concentration has been observed to promote the formation of isobutyraldehyde. researchgate.net Reaction conditions such as temperature and pressure also significantly impact the n/i ratio. With rhodium/triphenylphosphine catalysts in propane-expanded liquids, increasing the H2/CO ratio can lead to a notable increase in the n-aldehyde selectivity. researchgate.net In cobalt-catalyzed hydroformylation, the product ratio is sensitive to temperature, initial catalyst and propene concentrations, and the pressure of the reacting gases. kuleuven.be
The oxidation of this compound can yield a variety of products, and catalyst design is crucial for steering the reaction towards a specific outcome. For example, in the electrooxidation of this compound, palladium-based catalysts have been investigated. A high surface oxygen content on a PdO/C catalyst has been shown to result in a significantly higher turnover frequency for the conversion of propene into propene glycol compared to a Pd/C catalyst, highlighting the importance of the catalyst's surface properties. acs.org In the oxidative dehydrogenation of propane to produce this compound, catalysts like hexagonal boron nitride (h-BN) have demonstrated high selectivity, with minimal over-oxidation of the desired propene product. nih.gov
Metathesis is another important reaction of this compound, and catalyst selection is key to achieving high selectivity. Tungsten-based catalysts, for example, typically require higher temperatures (above 450 °C) to become active, while rhenium and nickel-rhenium based catalysts can operate at more moderate temperatures of 200–250 °C. mpg.de The support material for the catalyst also plays a role. For instance, using an optimized catalyst support like AlMCM-41 with a specific Si/Al ratio can significantly reduce the temperature required for maximum propene selectivity. mpg.de Pre-treatment of the catalyst can also enhance its performance. mpg.de
In the ammoxidation of this compound to produce acrylonitrile, bismuth molybdate catalysts are widely used. researchgate.net The presence of ammonia is a critical reaction condition that directs the selectivity away from the formation of acrolein, which is the primary product of oxidation in the absence of ammonia. acs.org The mechanism involves the reaction of an allyl intermediate with adsorbed ammonia species. acs.org
The conversion of ethene to this compound is a significant industrial process where selectivity is paramount. Zeolites with specific pore architectures, such as HZSM-23, have shown superior selectivity to this compound compared to zeolites with three-dimensional pore systems like ZSM-5. rsc.org This is attributed to shape selectivity effects within the tubular pore structure. rsc.org Reaction conditions also play a crucial role; for both ZSM-5 and ZSM-23, this compound selectivity increases with increasing reaction temperature. rsc.org Furthermore, lower partial pressures of ethene tend to favor higher this compound selectivity. rsc.org Another approach involves a cascade reaction using a combination of catalysts, such as Ni-AlKIT-6 for dimerization/isomerization and ReOx/Al2O3 for metathesis, which can achieve high total selectivity to propylene and 1-butene (B85601). researchgate.net
Research Findings on Catalyst and Reaction Condition Effects on this compound Selectivity
| Reaction | Catalyst | Support/Ligand | Temperature (°C) | Pressure (bar) | Key Findings on Selectivity |
| Hydroformylation | Rhodium | Triphenylphosphine (TPP) | 70 - 115 | 1 - 15 | Higher ligand concentration promoted isobutyraldehyde formation. researchgate.net |
| Hydroformylation | Cobalt | Unmodified | High | High | Product ratio of n-butyraldehyde to iso-butyraldehyde depends on temperature, pressure, and initial concentrations. kuleuven.be |
| Oxidation | PdO/C | Carbon | Ambient | Ambient | High surface oxygen content leads to a 3-fold higher turnover frequency for converting propene to propene glycol compared to Pd/C. acs.org |
| Metathesis | Rhenium (Re) | AlMCM-41 | 200 - 250 | Not Specified | Offered propene selectivity exceeding 40% at attractive conversion rates. mpg.de |
| Metathesis | Tungsten (W) | SiO2 | > 450 | Not Specified | Active at higher temperatures, offering propene selectivity exceeding 40%. mpg.de |
| Ammoxidation | Bismuth Molybdate (α-Bi2Mo3O12) | - | Not Specified | Not Specified | Presence of ammonia favors the formation of acrylonitrile over acrolein. researchgate.netacs.org |
| Ethene to Propene | HZSM-23 | - | > 500 | Atmospheric | Selectivity to propene of 43% was achieved, superior to ZSM-5 due to shape selectivity. rsc.org |
| Ethene to Propene | Ni-AlKIT-6 + ReOx/Al2O3 | - | 60 | 30 | Achieved over 86% total selectivity to propylene and 1-butene in a cascade reaction. researchgate.net |
Advanced Catalysis in Prop 1 Ene Transformations
Design and Synthesis of Novel Catalysts for Prop-1-ene (B156429) Reactions
The quest for more sustainable and efficient chemical processes has spurred significant research into the design and synthesis of novel catalysts for this compound reactions. Innovations in catalyst development span across homogeneous transition metal complexes, structured zeolites, and robust heterogeneous systems.
Transition metal complexes are pivotal in many industrial processes involving this compound, offering high activity and selectivity under mild reaction conditions.
Rhodium (Rh): Rhodium complexes are extensively used in the hydroformylation of this compound to produce aldehydes, primarily n-butanal and isobutanal. The design of ligands for the rhodium center is crucial for controlling regioselectivity. For instance, rhodium catalysts based on bis-phosphoramidite ligands have been designed to favor the formation of the branched aldehyde, isobutanal, achieving n:iso ratios well below 1. researchgate.netnih.gov The synthesis of these catalysts often involves a one-step process, making them readily preparable. researchgate.net Encapsulating rhodium species within a MEL zeolite framework can lead to over 99% regioselectivity to n-butanal. nih.gov The active catalytic species is often proposed to be a hydrido-carbonyl complex, such as RhH(CO)2(PPh3)2, formed in situ. rsc.org
Platinum (Pt): Platinum-based catalysts are effective for the complete oxidation of this compound, a crucial reaction for emission control. rsc.orgrsc.org The catalytic activity is highly dependent on the size of the platinum nanoparticles (NPs). Studies on Pt/Al2O3 catalysts have shown that as the Pt NP size decreases, the number of exposed surface atoms increases, leading to a higher average valence state of Pt, which in turn enhances the cleavage of C-H bonds in this compound. rsc.org The synthesis of these catalysts can be achieved by depositing size-specific Pt NPs, synthesized from mixed-valence chlorine-free precursors, onto supports like alumina. rsc.orgrsc.org The turnover frequency for this compound oxidation has been observed to increase with higher Pt dispersion. researchgate.net
Zinc (Zn): Zinc-based catalysts, often in combination with other elements, are utilized in various this compound transformations. For instance, ZnCrOx combined with zeolites like SAPO-34 or AlPO-18 can function as a bifunctional catalyst for the conversion of syngas to light olefins, including this compound. nih.gov In the context of ethane (B1197151) aromatization over ZSM-5 zeolites, zinc can be introduced via a solid-state reaction of zinc metal with the Brønsted acid sites of the zeolite to generate active sites. researchgate.net
Interactive Data Table: Performance of Transition Metal Catalysts in this compound Reactions
| Catalyst System | Reaction | Key Product(s) | Selectivity (%) | Turnover Frequency (TOF) / Activity | Reference |
| Rh-bis-phosphoramidite | Hydroformylation | Isobutanal | n:iso ratio < 1 | ~1000 mol/mol in 1 hr | researchgate.netnih.gov |
| Rh encapsulated in MEL zeolite | Hydroformylation | n-butanal | >99 | 6,500 h-1 | nih.gov |
| Pt/Al2O3 | Complete Oxidation | CO2, H2O | - | Increases with Pt dispersion | rsc.orgresearchgate.net |
| ZnCrOx/AlPO-18 | Syngas to Olefins | Light olefins | 84.3 (C2-C4 olefins) | 24.9% CO conversion | nih.gov |
Zeolites, with their well-defined microporous structures and tunable acidity, are exceptional catalysts for shape-selective reactions of this compound.
ZSM-5: This zeolite is widely studied for the conversion of this compound and other small molecules to hydrocarbons. The catalytic activity of H-ZSM-5 in this compound conversion is highly temperature-dependent. At lower temperatures (e.g., 473 K), the catalyst deactivates relatively quickly, whereas at higher temperatures (573 K and 673 K), it maintains high conversion rates. rsc.org The product distribution is also influenced by the reaction temperature. The synthesis of ZSM-5 can be tailored to control its properties, such as crystal size and acidity, which in turn affects its catalytic performance in reactions like the methanol-to-olefins (MTO) process. researchgate.net
SAPO-34: Silicoaluminophosphate-34 (SAPO-34), with its chabazite (CHA) framework, is a highly effective catalyst for the MTO process, yielding high selectivity towards light olefins like ethylene (B1197577) and this compound. oup.comeurekalert.org A key challenge with SAPO-34 is its rapid deactivation due to coke deposition within its cages. eurekalert.org To mitigate this, research has focused on synthesizing nanosized or hierarchical SAPO-34 catalysts to improve mass transport. oup.com Microwave-assisted hydrothermal synthesis has been shown to be an efficient method for producing nanosized SAPO-34 crystals with uniform size distribution, significantly reducing the crystallization time. oup.com The silicon content in the SAPO-34 synthesis gel is a critical parameter that influences not only the acidity but also the particle size and surface area of the final catalyst. rsc.org
Interactive Data Table: Synthesis and Performance of Zeolite Catalysts in Olefin Production
| Zeolite Catalyst | Synthesis Method | Key Feature | Application | This compound + Ethylene Selectivity (%) | Reference |
| SAPO-34 | Conventional Hydrothermal | Microporous | MTO | >80 | eurekalert.org |
| Nanosized SAPO-34 | Microwave-assisted Hydrothermal | Reduced crystal size | MTO | - | oup.com |
| Hierarchical SAPO-34 | Various templating methods | Mesopores/macropores | MTO | - | oup.com |
| SAPO-34 (mixed-template) | Hydrothermal | Smaller particles, higher surface area | MTO | 81.9 | rsc.org |
Heterogeneous catalysts offer advantages in terms of separation, recovery, and stability, making them attractive for industrial applications.
Supported Gold (Au): Gold nanoparticles dispersed on titanium-containing supports, such as TS-1 or TiO2, are promising catalysts for the direct epoxidation of this compound to propene oxide using a mixture of hydrogen and oxygen. acs.orgacs.org These catalysts can achieve very high selectivity (>99%) to propene oxide, although the conversion of this compound is often low (<2%). acs.orgacs.org The catalytic activity is attributed to a cooperative effect between the gold nanoparticles and the titanium species in the support. acs.org
Boron Nitride (BN): Hexagonal boron nitride (h-BN) and boron nitride nanotubes have emerged as highly selective catalysts for the oxidative dehydrogenation (ODH) of propane (B168953) to this compound. nih.gov At a propane conversion of 14%, selectivities of 79% to this compound and 12% to ethene have been reported. nih.gov The catalytic active sites are proposed to be oxygen-terminated armchair edges of the boron nitride structure. nih.gov Under ODH conditions, the pristine BN material can be oxidized and hydrolyzed to form a B(OH)xO3–x phase. thomaslabnyu.ae The high selectivity is thought to be due to a mechanism involving the surface-mediated formation of radicals that then propagate in the gas phase. nih.gov
Vanadium-based Systems: While boron nitride catalysts show higher selectivity, vanadium-based catalysts are also studied for the ODH of propane. The mechanism on vanadium-based catalysts is believed to be different from that on boron nitride, which may explain the difference in selectivity. nih.gov
Heteropolyacids: Heteropolyacids are solid acid catalysts that can be used for various acid-catalyzed reactions of this compound, such as hydration to form propan-2-ol. Their strong Brønsted acidity makes them effective for these transformations.
Catalytic Mechanisms and Active Site Characterization
A deep understanding of the catalytic mechanisms and the nature of the active sites is essential for the rational design of improved catalysts.
TiO2 (Titanium Dioxide): In the case of gold-catalyzed this compound epoxidation, TiO2 is a critical component of the support material, with Ti4+ sites being essential for the formation of Ti-OOH species, which are key intermediates in the epoxidation process. proquest.com The photocatalytic properties of TiO2 can also be harnessed for the oxidation of this compound. researchgate.netacs.orgresearchgate.net For palladium-catalyzed this compound oxidation, Pd/TiO2 has shown high activity, which is attributed to the support's ability to reoxidize Pd to the active PdO phase. mdpi.com
Al2O3 (Aluminum Oxide): Alumina is a widely used support for various catalysts. For platinum-catalyzed this compound oxidation, Al2O3 is a common support material. rsc.orgrsc.org The addition of promoters like Ce or Fe to Pd/Al2O3 catalysts can enhance the metal-support interaction and improve catalytic activity in this compound oxidation. mdpi.com In the CO2-assisted oxidative dehydrogenation of propane, Al2O3-supported gallium oxide catalysts have shown good performance, with the support influencing the acid-base properties of the catalyst. nih.govforth.gr
SiO2 (Silicon Dioxide): Silica (B1680970) is another common support material. For metallocene-catalyzed this compound polymerization, SiO2 is used to heterogenize the active catalytic components. acs.orgoup.com The structure of the silica support influences the polymerization kinetics and the morphology of the resulting polymer. acs.org In the case of tungsten oxide-catalyzed this compound metathesis, the silica support can play a role in the activation of the catalyst and the stability of the active sites. osti.gov The presence of SiO2 nanoparticles has also been shown to influence the polymerization of other monomers, suggesting its role as a polymerization modulator. acs.org
Interactive Data Table: Influence of Supports on Catalyst Performance in this compound Reactions
| Catalyst | Support | Reaction | Role of Support | Finding | Reference |
| Au | TiO2/TS-1 | Epoxidation | Provides active sites for peroxide formation | Ti4+-OOH species are crucial intermediates | proquest.com |
| Pd | TiO2 | Oxidation | Facilitates re-oxidation of the active metal | High catalytic activity | mdpi.com |
| Pd | Al2O3 | Oxidation | Stabilizes active species | Addition of Ce or Fe improves performance | mdpi.com |
| Metallocene | SiO2 | Polymerization | Heterogenizes the catalyst, influences polymer growth | Support structure affects kinetics and morphology | acs.org |
| WOx | SiO2 | Metathesis | Participates in catalyst activation | Neighboring OH groups can promote active-site renewal | osti.gov |
Identifying the transient species formed during a catalytic reaction is key to unraveling the reaction mechanism.
In the metathesis of this compound, the reaction proceeds through metallacyclobutane intermediates, as described by the Chauvin mechanism. Studies using isotopically labeled this compound, such as (Z)-prop-1-ene-1-d1, have been instrumental in elucidating the nature of these intermediates and distinguishing between degenerate and productive metathesis pathways. acs.org
For the conversion of methanol (B129727) to olefins over SAPO-34, polymethylbenzenium ions are considered important reaction intermediates within the "hydrocarbon pool" mechanism. These species, trapped within the zeolite cages, act as co-catalysts for the formation of olefins. However, their further transformation into larger, polycyclic aromatic species leads to coke formation and catalyst deactivation. eurekalert.org
In the oxidative dehydrogenation of propane over boron nitride catalysts, a mechanistic hypothesis suggests that oxygen-terminated armchair edges of the BN structure are the active sites. nih.gov The reaction is believed to proceed through the formation of radical intermediates, which then propagate in the gas phase to form this compound. nih.gov
On tungsten oxide/silica catalysts for this compound metathesis, di-grafted tungsten oxo alkylidene species are postulated as the active sites. The formation of these active sites from W(VI) precursors requires high-temperature pretreatment. osti.gov
Redox Mechanisms in Oxidative Catalysis involving this compound
The oxidative catalysis of this compound is a cornerstone of the chemical industry, enabling the production of valuable chemicals such as acrolein, acrylonitrile, and propylene (B89431) oxide. The underlying mechanisms of these transformations are complex, often involving a series of reduction and oxidation (redox) steps facilitated by the catalyst. A predominant mechanism in the selective oxidation of hydrocarbons, including this compound, over mixed metal oxide catalysts is the Mars-van Krevelen mechanism.
This mechanism involves the lattice oxygen of the metal oxide catalyst directly participating in the reaction. The process can be broken down into two main stages:
Substrate Oxidation: The hydrocarbon reactant (this compound) is adsorbed onto the catalyst surface and is subsequently oxidized by reacting with oxygen atoms from the catalyst lattice. This step results in the formation of the desired product (e.g., acrolein) and a reduced catalyst with an oxygen vacancy.
Catalyst Reoxidation: The reduced catalyst is then reoxidized by gas-phase oxygen, which replenishes the consumed lattice oxygen and restores the catalyst to its original active state, completing the catalytic cycle.
Bismuth molybdate catalysts, particularly in the α-Bi₂Mo₃O₁₂ phase, are widely studied for this compound oxidation to acrolein. Density functional theory (DFT) studies have shown that the initial activation of this compound involves the abstraction of an allylic hydrogen atom by a lattice oxygen atom, forming a π-allyl intermediate. rsc.org This is often the rate-determining step. rsc.org The mobility and reactivity of the lattice oxygen are crucial for the catalyst's performance. mdpi.com
In electrocatalytic systems, the mechanism can differ from thermocatalysis. For instance, on palladium oxide (PdO) catalysts, this compound can be dehydrogenated at potentials above 0.80 V and strongly adsorbs on the surface. acs.orgnih.gov The adsorbed species is then oxidized by surface oxygen from the PdO. acs.orgnih.gov A high surface oxygen content on PdO/C has been shown to result in a threefold higher turnover frequency for converting this compound into propene glycol compared to a Pd/C catalyst. acs.org
The reaction pathway and product selectivity are highly dependent on the catalyst composition and reaction conditions. For example, different mechanisms are proposed for the formation of various products from this compound oxidation on palladium surfaces, depending on the applied potential. youtube.com At lower potentials (0.8-1.0 V vs. RHE), selective allylic oxidation to acrolein and acrylic acid occurs on the metallic Pd surface. At higher potentials (1.1-1.3 V vs. RHE), selective oxidation of the vinyl group to propylene glycol takes place on the Pd oxide surface. youtube.com
Table 1: Comparison of Proposed Mechanisms for this compound Oxidation
| Catalyst System | Proposed Mechanism | Key Intermediate | Primary Product(s) |
| Bismuth Molybdate (e.g., α-Bi₂Mo₃O₁₂) | Mars-van Krevelen | π-allyl species | Acrolein |
| Palladium Oxide (PdO/C) | Electrochemical Oxidation | μ-C═CHCH₃ | Propene Glycol |
| Metallic Palladium (Pd) | Langmuir-Hinshelwood | Adsorbed this compound | Acrolein, Acrylic Acid |
| Palladium Oxide (PdO) | Electrochemical Oxidation | Adsorbed this compound | Propylene Glycol |
Catalyst Deactivation, Regeneration, and Lifetime Studies
Catalyst deactivation is a significant challenge in industrial processes involving this compound, leading to a gradual loss of catalytic activity and selectivity over time. The primary causes of deactivation in these high-temperature reactions are fouling by coke deposition and sintering of the active catalyst particles. nih.gov Understanding the mechanisms of deactivation is crucial for developing robust catalysts and effective regeneration strategies to extend their operational lifetime.
Mechanisms of Catalyst Fouling and Coking
Coke formation is a major cause of deactivation in hydrocarbon processing, including this compound transformations. youtube.com It involves the deposition of carbonaceous residues on the catalyst surface, which can physically block active sites and pores, hindering access for reactant molecules. mdpi.comyoutube.com
The mechanisms of coke formation are complex and can originate from different pathways:
Dehydrogenation and Polymerization: this compound and other hydrocarbon species present in the reactor can undergo excessive dehydrogenation on active metal sites, leading to the formation of highly unsaturated species. oaepublish.com These species can then polymerize and cyclize to form polyaromatic compounds, which are the precursors to hard coke. oaepublish.com
Decomposition of Products: The desired products of this compound oxidation, such as acrolein, can also contribute to coke formation through decomposition and subsequent polymerization reactions, especially at high temperatures.
Studies on Pt-based catalysts used in propane dehydrogenation (a related process) have identified two main types of coke: one that forms on the metallic nanoparticle surface and another that deposits on the support material. nsf.gov The coke on the metal sites forms rapidly in the initial stages of the reaction, while coke on the support continues to accumulate over time. nsf.gov this compound decomposition is thermodynamically more favorable than that of propane, making it a significant contributor to coking and catalyst deactivation. acs.org
Strategies for Enhanced Catalyst Stability and Durability
Significant research efforts are directed towards improving the stability and durability of catalysts used in this compound transformations. Key strategies include modifying the catalyst composition, optimizing the support material, and controlling the reaction and regeneration conditions.
Catalyst and Support Modification:
Alloying: The addition of a second metal, such as tin (Sn) to platinum (Pt), can enhance stability. Sn can modify the electronic properties of Pt, suppressing the deep dehydrogenation pathways that lead to coke formation. oaepublish.com
Support Engineering: The choice of support material is critical. Supports with optimized acidity and porosity can influence the dispersion of the active metal and minimize side reactions that lead to coking. For example, using supports like mesoporous silica (SBA-15) or modifying alumina with yttria can improve catalyst stability. semanticscholar.org Encapsulating active sites within zeolite structures, such as the RhIn₄@Silicalite-1 catalyst, has shown remarkable stability for thousands of hours by preventing sintering and coke formation. nih.gov
Doping: Introducing dopants can alter the catalyst's surface properties. For instance, zinc doping in cobalt-based catalysts has been shown to boost anti-coking ability. semanticscholar.org
Process and Regeneration Optimization:
Hydrogen Co-feeding: In processes like propane dehydrogenation, co-feeding hydrogen can suppress coke formation. oaepublish.comnsf.gov Hydrogen can help in the desorption of coke precursors and maintain the metallic state of the active sites. oaepublish.com
Controlled Regeneration: Catalyst regeneration is essential for long-term operation and typically involves burning off the coke in the presence of air or oxygen. However, the regeneration temperature must be carefully controlled. Excessively high temperatures can cause irreversible sintering of the metal particles, leading to a permanent loss of activity. mdpi.com For example, for a commercial Pt-Sn/Al₂O₃ catalyst, oxidation temperatures above 550°C can lead to varying degrees of sintering. mdpi.com A well-managed regeneration process, including steps like oxychlorination to redisperse metal particles, is crucial for restoring catalytic performance. mdpi.com
Table 2: Strategies for Enhancing Catalyst Stability in this compound Related Processes
| Strategy | Mechanism of Enhancement | Example |
| Alloying | Modifies electronic properties, suppresses deep dehydrogenation. | Pt-Sn alloys for propane dehydrogenation. |
| Support Modification | Improves metal dispersion, reduces side reactions. | Pt–Ga nanoalloys on mesoporous silica SBA-15. semanticscholar.org |
| Encapsulation | Prevents sintering and coking by physical confinement. | RhIn₄ clusters confined within Silicalite-1 zeolite. nih.gov |
| Doping | Enhances anti-coking ability. | Zinc doping of cobalt-based catalysts. semanticscholar.org |
| Hydrogen Co-feeding | Inhibits coke formation by promoting desorption of precursors. | Co-feeding H₂ during propane dehydrogenation. nsf.gov |
| Controlled Regeneration | Removes coke while minimizing thermal degradation (sintering). | Oxidation of coked Pt-Sn/Al₂O₃ catalyst below 550°C. mdpi.com |
Polymerization Chemistry of Prop 1 Ene
Stereochemical Control in Prop-1-ene (B156429) Polymerization
The polymerization of this compound creates chiral centers along the polymer backbone, leading to different stereochemical arrangements, or tacticities. The tacticity of polypropene profoundly influences its physical and mechanical properties.
Stereospecificity: Isotactic, Syndiotactic, and Atactic Polypropene Synthesis
The stereochemical arrangement of the methyl groups along the polypropene chain defines its tacticity. There are three primary types of stereoisomers:
Isotactic polypropene: All methyl groups are located on the same side of the polymer chain. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline, rigid, and strong material with a high melting point. fiveable.melibretexts.org Isotactic polypropylene (B1209903) is widely used in applications requiring structural integrity, such as automotive parts and plastic containers. fiveable.me
Syndiotactic polypropene: The methyl groups alternate regularly on opposite sides of the polymer chain. fiveable.melibretexts.org This arrangement leads to a crystalline polymer, but with different properties compared to the isotactic form, often exhibiting lower crystallinity and more flexibility. fiveable.me Vanadium-based catalysts are known to produce syndiotactic polypropene. libretexts.org
Atactic polypropene: The methyl groups are arranged randomly along the polymer chain. fiveable.melibretexts.org This lack of regularity prevents the chains from crystallizing, resulting in an amorphous, soft, and rubbery material. libretexts.orgyoutube.com Atactic polypropylene is often used in adhesives and as a sealant. libretexts.org
The synthesis of these specific stereoisomers is achieved through the use of stereospecific catalysts, such as Ziegler-Natta and metallocene catalysts, which control the orientation of the incoming monomer unit during the polymerization process. fiveable.melibretexts.org
Regiochemical Control and Monomer Enchainment
In addition to stereochemistry, the regiochemistry of this compound insertion into the growing polymer chain is a critical factor in determining the final polymer structure. The two primary modes of monomer enchainment are 1,2-insertion (primary insertion) and 2,1-insertion (secondary insertion).
1,2-Insertion: The methylene end of the this compound molecule attaches to the metal center of the catalyst, and the growing polymer chain migrates to the methine carbon. This is the most common and desired mode of insertion, leading to a regular head-to-tail arrangement of monomer units.
2,1-Insertion: The methine end of the this compound molecule attaches to the metal center, and the polymer chain migrates to the methylene carbon. This results in a head-to-head, tail-to-tail arrangement, which is considered a regio-error or defect in the polymer chain. wiley-vch.de
Highly regioselective catalysts are designed to favor primary insertion, minimizing the occurrence of regio-errors. The presence of 2,1-insertions can disrupt the polymer's crystallinity and negatively impact its mechanical properties. If a 2,1-insertion is followed by a chain-end epimerization before the next monomer insertion, it can lead to a 1,3-regio-defect. wiley-vch.de
Mechanisms of Stereoerror Formation in Polymerization Processes
Stereoerrors are imperfections in the stereochemical regularity of the polymer chain. Understanding the mechanisms of stereoerror formation is crucial for designing catalysts that produce polymers with high stereospecificity. The formation of stereoerrors can occur through several pathways:
Monomer mis-insertion: The incoming monomer adopts an incorrect orientation at the catalyst's active site before insertion. This can be influenced by factors such as monomer concentration and temperature.
Chain-end epimerization: The stereochemistry of the last inserted monomer unit in the growing polymer chain inverts before the next monomer is added. This mechanism is thought to be a significant cause of stereo-defects, particularly at lower monomer concentrations where the rate of propagation is slower relative to the rate of epimerization. wiley-vch.de
Catalyst site isomerization: The geometry of the catalyst's active site can change during the polymerization process, leading to a change in the stereochemical control. In some nonmetallocene systems, variations in the ligand's wrapping mode around the metal center have been identified as a source of stereoerrors. nih.govnih.govresearchgate.net For example, with certain C1-symmetric salalen-zirconium and hafnium systems, a change in the ligand wrapping mode from a fac-mer to a fac-fac conformation is a primary source of lower stereoselectivities. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of stereoerror formation. nih.govacs.org These studies help in understanding the subtle electronic and steric factors that govern stereoregulation and guide the design of more stereospecific catalysts. nih.gov
Theoretical and Computational Investigations of Prop 1 Ene Chemistry
Quantum Chemical Approaches
Quantum chemical methods, based on the principles of quantum mechanics, are widely used to study the electronic structure and properties of molecules. These approaches provide a detailed understanding of bonding, stability, and reactivity.
Density Functional Theory (DFT) Studies of Prop-1-ene (B156429) and its Reactions
Density Functional Theory (DFT) is a widely applied quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT studies have been extensively used to investigate this compound and its various reactions, offering insights into reaction pathways, transition states, and the energetics of chemical transformations.
DFT calculations have been employed to study the reductive decomposition of This compound-1,3-sultone (B1366696) (PES), a novel electrolyte additive in lithium-ion batteries. These studies, combined with a self-consistent reaction field method accounting for the bulk solvent effect, examined three ring-opening pathways involving O–C, S–C, and S–O bond breaking. acs.org Calculations revealed that the Li+ ion plays a pivotal role in the reductive decomposition of PES. acs.org While the S–O bond breaking is kinetically favored, it is effectively blocked by the formation of a Li+-participated seven-membered ring intermediate. acs.org Other decomposition processes via O–C and S–C bond breaking lead to stable products, which align with observed solid–electrolyte interphase (SEI) constituents like RSO₃Li and ROSO₂Li. acs.org
DFT has also been utilized in undergraduate computational chemistry experiments to investigate the E2 elimination reaction of 2-bromopropane (B125204) to form this compound. sciepub.com Using computational frameworks like Avogadro and ORCA, students can gain insight into the reaction mechanism, activation energy, and electronic structure changes associated with this reaction. sciepub.com Such experiments help in understanding concepts like molecular orbitals, electron density, and reaction kinetics by calculating and analyzing activation energies and reaction pathways. sciepub.com
In the context of this compound ozonolysis, direct chemical dynamics simulations at the B3LYP/6-31G(d) level of theory have been used to study post-transition state intramolecular and unimolecular dynamics of the molozonide intermediate. aip.orgnih.govresearchgate.net Comparisons with higher levels of theory like CCSD(T)/cc-pVTZ showed that B3LYP/6-31G(d) provides accurate structures and energies for the reaction's stationary points. aip.orgnih.gov Trajectories initiated at the anti and syn O₃ + propene transition states preserve their symmetries in forming the corresponding molozonide intermediates. aip.orgnih.gov
DFT calculations have also been applied to study the aqueous phase dehydration of 1-propanol (B7761284) over H-ZSM-5 zeolite, which produces this compound. researchgate.net These studies investigated the Gibbs free energy profile of the reaction via both E1-like and E2-like mechanisms. researchgate.net
Ab Initio Molecular Orbital Calculations for Reaction Pathways
Ab initio molecular orbital theory, which solves the Schrödinger equation from first principles without empirical parameters, is a powerful tool for studying reaction pathways. These calculations provide detailed information about the electronic structure and energy changes along a reaction coordinate.
Ab initio calculations have been performed to study the ene reaction between this compound and ethylene (B1197577). Early studies reported transition-state geometries for a concerted pathway using RHF calculations at the STO-3G and 3-21G levels. oup.com These calculated geometries are valuable for understanding stereochemical aspects of ene reactions. oup.com Further ab initio studies on the ene reaction of methyl acrylate (B77674) with this compound located the exo and endo transition structures using RHF calculations at the 3-21G and 6-31G levels. oup.com
The reaction mechanisms of allyl-lithium and allyl-sodium with ethylene, which can be compared to the parent ene reaction of this compound with ethylene, have also been studied by ab initio molecular orbital methods. nih.gov These studies analyzed the reaction mechanisms using a CiLC-IRC method based on ab initio CASSCF MOs. nih.gov The ene reaction pathways were located, and the complex between allyl-metal and ethylene was found as the first step, followed by synchronous metal migration and C-C bond formation through the transition state. nih.gov The activation energy barriers for the metallo-ene reactions were found to be significantly lower than that of the parent ene reaction of this compound with ethylene. nih.gov
Ab initio calculations at the G2(MP2) and G3 levels have been used to study the thermal rearrangement reactions of 1-silylprop-2-en-1-ol, a molecule structurally related to this compound derivatives. nih.gov These studies revealed reaction mechanisms involving Brook rearrangement and dyotropic rearrangement, calculating the energy barriers for these processes. nih.gov
Conceptual Density Functional Theory (CDFT) for Reactivity Analysis
Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity based on concepts derived from DFT, such as frontier molecular orbitals, hardness, and electrophilicity/nucleophilicity indices. While specific search results directly mentioning CDFT applied solely to this compound were limited within the provided context, DFT in general provides the fundamental data (like energies and electron densities) from which CDFT concepts are derived to analyze reactivity. Studies utilizing DFT to explore reaction mechanisms and transition states inherently contribute to a conceptual understanding of why certain reactions occur and how this compound behaves as a reactant. For instance, DFT studies of cycloaddition reactions involving this compound derivatives, although not explicitly labeled as CDFT, utilize the underlying principles of electron density and energy to explain regioselectivity and reaction pathways. researchgate.net
Molecular Dynamics and Reaction Kinetics Modeling
Molecular dynamics (MD) simulations and reaction kinetics modeling are computational techniques used to study the time-dependent behavior of molecular systems and the rates of chemical reactions.
Simulation of this compound Reaction Intermediates and Transition States
Molecular dynamics simulations can provide dynamic insights into the behavior of reaction intermediates and the passage through transition states. Direct chemical dynamics simulations have been applied to study the post-transition state dynamics for this compound ozonolysis, focusing on the intramolecular and unimolecular dynamics of the molozonide intermediate. aip.orgnih.govresearchgate.net These simulations, initiated at the transition states, allowed researchers to observe the evolution of the system and the dissociation pathways of the molozonide. aip.orgnih.gov The simulations provided information on the lifetime of the molozonide intermediate and revealed symmetry-preserving non-RRKM dynamical constraints in certain dissociation channels. nih.gov
The optimized structures of reaction intermediates and transition states in reactions involving this compound can be obtained from quantum chemical calculations (like DFT and ab initio methods) and then used as starting points or validated by molecular dynamics simulations. researchgate.net MD simulations can help explore the potential energy surface and confirm the nature of stationary points found by static calculations.
Kinetic Modeling of Complex Reaction Networks (e.g., Oxidation, Hydroformylation)
Computational modeling has been used to study the selectivity in cobalt-catalyzed this compound hydroformylation. nih.gov A mechanistic model based on DFT and coupled cluster electronic structure calculations, coupled with transition state theory, has been proposed to explain experimental reactivity and selectivity. nih.gov The electronic structure calculations provide accurate energies, which are used to compute rate constants via transition state theory. nih.gov The kinetics of the network of coupled reactions are then numerically modeled. nih.gov This type of modeling accounts for the dependence of the reaction rate on catalyst and reagent concentrations, as well as temperature, providing detailed kinetic insight into the mechanism and the role of elementary steps in determining regioselectivity. nih.gov
While specific detailed examples of kinetic modeling for this compound oxidation were not extensively found within the provided search snippets, the general approach of combining quantum chemical calculations for elementary reaction steps with kinetic modeling techniques (like those used for hydroformylation) is applicable to complex oxidation networks as well. The dissociation kinetics of intermediates formed during reactions like ozonolysis can also be studied using theoretical methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which is often compared with dynamics simulations. aip.orgnih.gov
Table 1: Selected Computational Studies on this compound Chemistry
| Study Focus | Computational Method(s) | Key Findings | Citation |
| Reductive decomposition of this compound-1,3-sultone | DFT, Self-consistent reaction field | Li⁺ ion role, favored S-O bond breaking blocked by intermediate, O-C/S-C breaking leads to SEI constituents. | acs.org |
| E2 elimination of 2-bromopropane | HF, DFT | Investigation of mechanism, activation energy, and electronic structure changes. | sciepub.com |
| This compound ozonolysis | DFT (B3LYP), Direct dynamics simulation | Post-transition state dynamics, molozonide intermediate behavior, non-RRKM dynamics. | aip.orgnih.gov |
| 1-Propanol dehydration over H-ZSM-5 | DFT | Gibbs free energy profile via E1-like and E2-like mechanisms. | researchgate.net |
| Ene reaction of this compound with ethylene | Ab initio (RHF) | Transition-state geometries for concerted pathway. | oup.com |
| Ene reaction of methyl acrylate with this compound | Ab initio (RHF) | Location of exo and endo transition structures. | oup.com |
| Cobalt-catalyzed hydroformylation | DFT, Coupled cluster, TST, Kinetic modeling | Mechanistic model, rate dependence, selectivity, kinetic insight. | nih.gov |
Advanced Computational Tools and Methodologies
Advanced computational techniques provide a powerful means to dissect the intricacies of chemical processes involving this compound. Methods such as the Activation Strain Model and Natural Bond Orbital analysis offer complementary perspectives on reactivity and electronic structure.
Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) in this compound Reactivity
The Activation Strain Model (ASM), often combined with Energy Decomposition Analysis (EDA), is a robust method used to analyze and understand chemical reactions by examining the energy profile along a reaction coordinate. This approach relates the relative energy of a molecular system to the sum of the energy required to distort the reactants into their transition state geometries (activation strain) and the strength of their interactions in that distorted state nih.govrsc.org. The fundamental equation is ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ), where ζ represents the reaction coordinate rsc.org.
ASM/EDA allows for a causal relationship between the steric and electronic properties of reactants and their mutual reactivity rsc.org. This goes beyond phenomenological explanations, enabling a deeper understanding and the potential for rational design of chemical transformations rsc.org.
Computational studies applying ASM/EDA to the Alder-ene reaction involving this compound as the ene component have provided valuable insights into reactivity trends. For instance, research exploring the reaction between this compound and various enophiles using Density Functional Theory (DFT) at the M06-2X/def2-TZVPP level of theory found that the reaction barrier decreases depending on the enophile nih.gov. The trend in reactivity was found to correlate with the activation strain associated with deforming the reactants to their transition state geometry nih.gov. The study highlighted that barriers drop significantly when third-period atoms are involved in the double bond of the enophile nih.gov.
EDA further dissects the interaction energy (ΔEint) into components such as electrostatic interactions, Pauli repulsion, and orbital interactions. This breakdown helps to identify the dominant factors influencing the interaction between the distorted reactants at the transition state. For example, in Lewis acid-catalyzed carbonyl-ene reactions (where this compound could potentially act as an ene), ASM and EDA have shown that the catalytic acceleration is mainly due to a significant reduction in Pauli repulsion between the occupied π-molecular orbitals of the reactants, rather than solely the stabilization of the enophile's LUMO as traditionally thought csic.es.
While the provided search results specifically mention 1-butene (B85601) in the context of carbonyl-ene reactions analyzed by ASM/EDA csic.esacs.org, the methodology is directly applicable to understanding the reactivity of this compound in similar ene reactions and other transformations. The analysis of strain energy and interaction energy components would reveal how the structural and electronic features of this compound influence the activation barrier and reaction pathway when interacting with different reaction partners.
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis is a computational technique used to translate the results of ab initio or DFT calculations into the familiar chemical language of localized bonds and lone pairs southampton.ac.ukresearchgate.net. It provides a picture of bonding in terms of localized Lewis-type orbitals and allows for the analysis of electron delocalization and hyperconjugative interactions southampton.ac.ukresearchgate.net.
NBO analysis can reveal insights into charge distribution, bond indices, and the interactions between electron donors and acceptors within a molecule or a reacting system researchgate.netresearchgate.net. By examining the second-order Fock matrix, researchers can quantify the strength of these donor-acceptor interactions, often represented as stabilization energies E(2) researchgate.net.
In the context of this compound, NBO analysis can be used to study its electronic structure and how it changes upon interaction with other species. For instance, studies on the adsorption of propene on metal clusters have utilized NBO analysis to understand the nature of the chemical bonding. Analysis of natural charges and Wiberg bond indices for propene adsorbed on gold clusters suggested a donation/back-donation mechanism for adsorption, where the C1 and C2 atoms of propene become more negatively charged upon binding to a gold atom d-nb.info. The decreasing C1=C2 Wiberg bond indices also support this mechanism d-nb.info.
NBO analysis is particularly useful for understanding hyperconjugation, which involves the delocalization of electron density from occupied bonding orbitals to neighboring antibonding or Rydberg orbitals. In alkenes like this compound, hyperconjugation between the C-H sigma bonds and the C=C pi system influences the molecule's stability and reactivity. NBO calculations can quantify these interactions, providing insights into the subtle electronic effects that govern this compound's behavior in various chemical environments.
Furthermore, NBO analysis can be used to investigate charge transfer within a system, which is crucial for understanding reactions involving polar or charged species researchgate.netresearchgate.net. By analyzing the charge distribution on specific atoms or fragments, NBO can help identify the sites most likely to participate in electron donation or acceptance during a reaction.
While specific detailed NBO analysis results solely focused on isolated this compound were not extensively found in the provided snippets, the application of NBO to propene in adsorption studies d-nb.info demonstrates its utility in understanding the electronic changes this compound undergoes during interactions. The technique is broadly applicable to analyzing the electronic structure and bonding in organic molecules, providing a valuable tool for computational chemists studying this compound's reactivity.
Synthesis and Reactivity of Prop 1 Ene Derivatives
Functionalization of the Prop-1-ene (B156429) Double Bond
The carbon-carbon double bond in this compound is the primary site of its reactivity, making it susceptible to a variety of addition reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby expanding the synthetic utility of this compound and its derivatives.
One of the fundamental reactions is the ene reaction , where an alkene with an allylic hydrogen, such as this compound, reacts with an "enophile" containing a double or triple bond. For instance, the reaction of singlet oxygen (¹O₂) with propene proceeds via an ene-type mechanism. Computational studies using density functional theory and multireference perturbation theory have elucidated the potential energy surfaces of this reaction, indicating that it leads to the formation of a hydroperoxide. These studies have also shown that alternative pathways, such as those involving a perepoxide or a trioxane intermediate, are less energetically favorable researchgate.net.
The double bond can also undergo direct addition of various reagents. For example, nickel-catalyzed enantioselective direct addition of styrenes to imines can be achieved, and while this has been primarily demonstrated with styrenes, aliphatic alkenes like 3-trimethylsilyl-1-propene have also been investigated as substrates acs.org.
Synthesis of Heterocyclic Compounds Incorporating this compound Moieties
This compound derivatives serve as crucial precursors in the synthesis of a wide variety of heterocyclic compounds. The inherent reactivity of the double bond, often in conjunction with other functional groups present in the derivative, facilitates cyclization reactions to form stable ring systems. Nitroalkenes, in particular, are valuable starting materials for the synthesis of three- to five-membered oxygen, nitrogen, and sulfur-containing heterocycles through reactions like Michael additions and cycloadditions rsc.org.
Nitrothis compound derivatives are excellent substrates for cycloaddition reactions, particularly [3+2] cycloadditions, which are a powerful tool for constructing five-membered heterocyclic rings.
For example, (E)-3,3,3-tribromo-1-nitrothis compound (TBMN) undergoes [3+2] cycloaddition reactions with diarylnitrones with complete regio- and stereoselectivity, yielding 3,4-cis-4,5-trans-4-nitroisoxazolidines mdpi.comresearchgate.net. Experimental and theoretical studies have shed light on the mechanism of these reactions mdpi.comresearchgate.net. The process is typically carried out in a solvent like dry benzene at room temperature mdpi.com.
Similarly, 3,3,3-trichloro-1-nitrothis compound (TCNP) participates in [3+2] cycloaddition reactions with various nitrile N-oxides. These reactions have been studied both experimentally and theoretically using Molecular Electron Density Theory (MEDT) nih.gov. The zwitterionic nitrile N-oxides act as moderate nucleophiles, while TCNP serves as a strong electrophile in these polar reactions, which proceed with a forward electron density flux nih.gov.
Table 1: Examples of [3+2] Cycloaddition Reactions with Nitrothis compound Derivatives
| Nitrothis compound Derivative | Dipole | Product |
| (E)-3,3,3-tribromo-1-nitrothis compound (TBMN) | Diarylnitrones | 3,4-cis-4,5-trans-4-nitroisoxazolidines mdpi.comresearchgate.net |
| 3,3,3-trichloro-1-nitrothis compound (TCNP) | Aryl-substituted nitrile N-oxides | 3-aryl-5-(trichloromethyl)-4-nitro-4,5-dihydro-1,2-oxazoles nih.gov |
While the direct synthesis of benzisoxazole and imidazole derivatives from this compound itself is not the most common route, this compound derivatives can be incorporated into these heterocyclic systems. The synthesis of the core benzisoxazole and imidazole rings typically involves other starting materials.
Benzisoxazoles can be synthesized through various methods, including the cyclization of o-substituted aryl oximes or via [3+2]-cycloaddition reactions of benzoquinones with 1,3-dipoles like nitrile oxides chim.it. Once the benzisoxazole core is formed, this compound or its derivatives could potentially be introduced as substituents through subsequent reactions.
Imidazole derivatives , specifically 1H-benzo[d]imidazoles, are often synthesized through the condensation of o-phenylenediamine with carboxylic acids or aldehydes under various reaction conditions nih.gov.
2-Aminothis compound-1,1,3-tricarbonitrile is a versatile this compound derivative that serves as a precursor for the synthesis of various fused heterocyclic systems. This compound can be reacted with cyclohexanone to form an ethylidene derivative, which can then undergo further reactions to yield tetrahydronaphthalene, hexahydroisoquinoline, and hexahydrocinnoline derivatives researchgate.net. Some of these synthesized compounds have been investigated for their potential antitumor activities researchgate.net.
Chalcone Derivatives from this compound Precursors (e.g., 1,3-diaryl-2-propene-1-ones)
Chalcones, which are 1,3-diaryl-2-propene-1-ones, represent a significant class of compounds with a this compound core structure. They are widely recognized for their diverse biological activities nih.goviqs.edu.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base- or acid-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde nih.govfrontiersin.orgatlantis-press.comresearchgate.net.
Table 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) or Acid | 1,3-Diaryl-2-propene-1-one (Chalcone) nih.govatlantis-press.com |
For example, novel chalcone derivatives have been prepared by the acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde nih.gov. The reaction conditions for chalcone synthesis can be optimized to improve yields, making the process more suitable for industrial production atlantis-press.com. Alternative and greener synthetic methods, such as microwave-assisted synthesis and the use of supramolecular catalysts in water, have also been developed frontiersin.orgresearchgate.net.
This compound-1,3-sultone (B1366696) and Related Sulfur-Containing Derivatives
This compound-1,3-sultone is a cyclic sulfonic acid ester containing a this compound unit. It is a versatile intermediate in organic synthesis, particularly for introducing sulfonate functionalities and for the synthesis of other sulfur-containing compounds guidechem.com.
The synthesis of this compound-1,3-sultone can be achieved through a multi-step process. One method involves the chlorination of a suitable precursor, followed by cyclization to form a 2-halo-1,3-propane sultone, and finally, dehydrohalogenation to introduce the double bond and yield this compound-1,3-sultone chemicalbook.comgoogle.com. Another approach involves the reaction of 2-hydroxy-1,3-propanesultone with methanesulfonyl chloride and triethylamine chemicalbook.com.
The reactivity of this compound-1,3-sultone is characterized by the susceptibility of its five-membered ring to open under alkaline conditions. Additionally, the double bond can undergo electrophilic addition reactions, for example, with hydrogen bromide, without disrupting the sultone ring guidechem.com. This dual reactivity makes it a useful building block for creating more complex molecules.
Synthesis Pathways
The synthesis of this compound derivatives can be achieved through a variety of chemical reactions that modify the this compound backbone. These pathways often involve the functionalization of the double bond or the allylic position.
One common approach is through electrophilic addition reactions . This compound readily reacts with electrophiles, following Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. mozaweb.com For instance, the reaction of this compound with hydrogen halides (HX) leads to the formation of 2-halopropanes.
Free radical substitution at the allylic position is another significant pathway. At high temperatures, this compound can undergo substitution at the methyl group, leading to the formation of allyl derivatives. For example, the high-temperature chlorination of this compound yields allyl chloride.
Metathesis reactions provide a route to synthesize different olefins from this compound. For instance, the self-metathesis of this compound can be catalyzed by vanadium-based catalysts to produce ethene and butene. acs.org
Furthermore, decarboxboxylative coupling reactions have been developed for the synthesis of specific this compound derivatives. One such method involves the copper-catalyzed cross-coupling of α,β-unsaturated carboxylic acids with benzyl boronic acid pinacol ester to produce (E)-prop-1-ene-1,3-diyldibenzene derivatives with excellent stereoselectivity. researchgate.net
The synthesis of halogenated this compound derivatives can be achieved through various halogenation reactions. For example, the reaction of this compound with chlorine can form 1,2-dichloropropane. Additionally, haloalkanes can be synthesized from alcohols derived from this compound. The replacement of the hydroxyl group with a halogen can be accomplished using hydrogen halides or phosphorus halides. unacademy.comncert.nic.in
Chemical Transformation Mechanisms (e.g., Reductive Decomposition)
This compound derivatives undergo a range of chemical transformations, including addition, substitution, and oxidation reactions. The reactivity is largely dictated by the presence of the carbon-carbon double bond and any functional groups attached to the molecule.
Addition reactions are characteristic of the unsaturated nature of this compound and its derivatives. As mentioned, electrophilic addition is a key transformation mechanism. The reaction proceeds through the formation of a carbocation intermediate, with the stability of the carbocation influencing the regioselectivity of the addition.
Oxidation reactions of this compound and its derivatives lead to a variety of important industrial chemicals. The specific products depend on the oxidizing agent and reaction conditions. For example, the ene reaction of this compound with singlet oxygen is a stepwise process that proceeds through a polarized biradical intermediate. researchgate.net
Reductive decomposition is a transformation mechanism observed in certain this compound derivatives, particularly in electrochemical applications. For instance, this compound-1,3-sultone (PES), used as an electrolyte additive in lithium-ion batteries, undergoes reductive decomposition to form a stable solid-electrolyte interphase (SEI) on the anode. This process involves the opening of the sultone ring through pathways such as O-C or S-C bond cleavage. The presence of Li+ ions plays a crucial role in this decomposition mechanism.
Nucleophilic substitution reactions are common for haloalkane derivatives of this compound. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the structure of the haloalkane and the reaction conditions. Primary haloalkanes tend to react via the SN2 mechanism, while tertiary haloalkanes favor the SN1 mechanism. ncert.nic.in
Other Key this compound-Derived Intermediates
This compound serves as a crucial starting material for the industrial synthesis of a wide array of valuable chemical intermediates.
Propylene (B89431) Oxide: A significant application of this compound is in the production of propylene oxide. One major industrial route is the chlorohydrin process , where this compound is reacted with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated with a base to yield propylene oxide. essentialchemicalindustry.org Another important method is the hydroperoxide process , where this compound is epoxidized using an organic hydroperoxide, such as ethylbenzene hydroperoxide or tert-butyl hydroperoxide, in the presence of a metal catalyst.
Acrylonitrile: The primary industrial method for acrylonitrile synthesis is the SOHIO process , which involves the vapor-phase ammoxidation of this compound. In this process, this compound, ammonia, and air are reacted over a solid catalyst at elevated temperatures.
Cumene: Cumene is produced through the Friedel-Crafts alkylation of benzene with this compound. This reaction is typically catalyzed by a solid phosphoric acid catalyst or a zeolite catalyst. The process involves the electrophilic attack of the benzene ring by a carbocation generated from this compound.
Acrylic Acid: The industrial production of acrylic acid from this compound is a two-step vapor-phase catalytic oxidation process . In the first step, this compound is oxidized to acrolein over a mixed metal oxide catalyst. In the second step, the acrolein is further oxidized to acrylic acid using a different catalyst.
Oxo Alcohols: Oxo alcohols are produced from this compound via the hydroformylation (or oxo) process. This involves the reaction of this compound with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex, to form butyraldehydes (n-butyraldehyde and isobutyraldehyde). These aldehydes are then hydrogenated to produce the corresponding butanols (n-butanol and isobutanol).
Synthesis of Key this compound-Derived Intermediates
| Intermediate | Synthesis Process | Reactants | Catalyst | Key Conditions |
| Propylene Oxide | Chlorohydrin Process | This compound, Chlorine, Water, Base | - | Reaction with chlorine and water, followed by dehydrochlorination. essentialchemicalindustry.org |
| Hydroperoxide Process | This compound, Organic Hydroperoxide | Molybdenum or Titanium complexes | Liquid phase, elevated temperature and pressure. | |
| Acrylonitrile | SOHIO Process | This compound, Ammonia, Air | Bismuth molybdate or other mixed metal oxides | Vapor phase, 400-510°C. |
| Cumene | Friedel-Crafts Alkylation | This compound, Benzene | Solid Phosphoric Acid or Zeolites | Liquid or gas phase, elevated temperature and pressure. |
| Acrylic Acid | Two-Step Oxidation | This compound, Air/Oxygen | Mixed Metal Oxides (e.g., Bi-Mo based for step 1, Mo-V based for step 2) | Vapor phase, Step 1: ~300-360°C, Step 2: ~250-320°C. |
| Oxo Alcohols | Hydroformylation | This compound, Synthesis Gas (CO + H₂) | Rhodium or Cobalt complexes | Liquid phase, elevated pressure and temperature. |
Environmental Chemistry and Atmospheric Fate of Prop 1 Ene
Sources and Emissions of Prop-1-ene (B156429) in the Environment
This compound enters the environment from both natural and anthropogenic sources. nih.govnih.gov
Biogenic Emissions (e.g., from Plants, Volcanoes)
Natural sources contribute to the atmospheric burden of this compound. Vegetation is identified as a source, with emissions observed from certain tree species like ash, elm, cypress, and hackberry. nih.gov Studies have reported this compound emission rates from these trees ranging from 5 to 20 µg/kg foliage per hour. nih.gov While the biogenic sources of light alkenes like this compound are not as well-characterized as anthropogenic sources, they are known to exist. copernicus.org Some estimates suggest the biogenic contribution to the total annual this compound emissions could range significantly, from 1.5 to 7.6 Tg/year, with some researchers using even higher values. nih.gov The primary biogenic sources are considered to be vegetation, oceans, and soil. nih.gov Mud volcanoes primarily emit methane, but higher hydrocarbons can also be present in smaller percentages. lu.se
Anthropogenic Emissions (e.g., Combustion By-products, Industrial Releases)
Anthropogenic activities are significant contributors to atmospheric this compound. Incomplete combustion of organic material, including fossil fuels, biomass burning, motor vehicle exhaust, and cigarette smoke, releases this compound. wikipedia.orgnih.govnih.gov Forest fires and the burning of agricultural waste and wood fuel are also estimated to contribute substantially to emissions from biomass burning. nih.gov this compound is a product of combustion from these sources. wikipedia.org
Industrial processes, particularly the production and use of this compound as a chemical intermediate, also result in its release into the atmosphere. nih.goveuropa.eu this compound is produced industrially through the cracking of petroleum hydrocarbons and as a by-product of petroleum refining. nih.govcopernicus.org It is widely used in the production of polypropylene (B1209903), acrylonitrile, propylene (B89431) oxide, and other chemicals. nih.govnih.gov Industrial emissions and leakage from industrial areas can impact regional atmospheric chemistry. copernicus.org For example, petrochemical propene was a primary non-methane hydrocarbon contributing to high ozone concentrations near Houston. copernicus.org Combustion of propene itself can lead to significant emissions of soot and NOₓ. mdpi.com
Observed concentrations of this compound in the atmosphere vary depending on the location:
Rural air: 0.1–4.8 parts per billion (ppb) wikipedia.org
Urban air: 4–10.5 ppb wikipedia.org
Industrial air samples: 7–260 ppb wikipedia.org
Annual US emissions from natural and anthropogenic sources have been estimated to be between 440 and 600 thousand tonnes. nih.gov Global anthropogenic emissions of ethene and propene from incomplete fuel combustion are estimated to be a fraction of their total production, at 5.5 and 2.5 Tg/year, respectively. copernicus.orgcopernicus.org
Here is a summary of estimated global annual emissions from various sources:
| Source Type | Estimated Global Annual Emissions (Tg/year) |
| Biogenic (Total) | 1.5 - 7.6 (some estimates higher) nih.gov |
| - Vegetation | ~7.5 nih.gov |
| - Oceans | ~9.0 nih.gov |
| - Soil | ~1.1 nih.gov |
| Biomass Burning | ~2.9 (estimated to have increased) nih.gov |
| Anthropogenic | 1.0 - 2.7 nih.gov |
Note: There is considerable uncertainty in published estimates for biogenic sources. nih.gov
Atmospheric Degradation Pathways
This compound is a reactive hydrocarbon in the atmosphere, primarily undergoing degradation through reactions with atmospheric oxidants. copernicus.org
Reactions with Hydroxyl Radicals (OH)
The main atmospheric loss process for this compound is the reaction with hydroxyl radicals (OH). nih.gov The OH radical is a powerful oxidant responsible for the breakdown of many pollutants in the troposphere. researchgate.net The primary reaction pathway involves the addition of the OH radical to the double bond of the alkene unit. rsc.orgrsc.org This addition leads to the formation of β-hydroxypropoxy radicals. acs.org
Environmental chamber studies investigating the OH-initiated oxidation of propene in the presence of nitrogen oxides have shown that the β-hydroxypropoxy radicals predominantly undergo unimolecular decomposition. acs.org The major products observed from this decomposition are formaldehyde (B43269) (CH₂O) and acetaldehyde (B116499) (CH₃CHO). acs.org Theoretical studies indicate that the majority of these oxy radicals decompose promptly before collisional stabilization. acs.org
The reaction of this compound with OH radicals is a significant driver of tropospheric oxidant chemistry. pnas.org
Formation of Secondary Organic Aerosols and Tropospheric Ozone Precursors
This compound plays a role in the formation of secondary organic aerosols (SOA) and tropospheric ozone. Alkenes, including this compound, are reactive hydrocarbons that influence atmospheric chemistry by participating in the photochemical production of tropospheric ozone and the formation of SOA. copernicus.org
This compound is considered an ozone precursor. nih.govservice.gov.uk Tropospheric ozone is a secondary air pollutant formed through complex photochemical reactions involving reactive hydrocarbons (VOCs), nitrogen oxides (NOₓ), and sunlight. sapub.orgdefra.gov.uk this compound is among the most frequent compounds identified as main ozone precursors in urban areas. nih.gov Ethene and propene have the highest ozone production rates per carbon atom oxidized among the light alkenes. copernicus.orgcopernicus.org
Environmental Persistence and Transport Mechanisms (e.g., Atmospheric Lifetime)
This compound has a relatively short atmospheric lifetime due to its high reactivity with atmospheric oxidants, particularly the hydroxyl radical (OH). wikipedia.orgnih.gov The average atmospheric lifetime of this compound is estimated to be less than one day at low latitudes. nih.gov This short lifetime means that this compound is primarily degraded relatively close to its emission sources.
Despite its short lifetime, measurable levels of this compound can be detected even in highly remote locations, which is attributed to biogenic releases. nih.gov Atmospheric transport mechanisms, such as wind and atmospheric circulation, can move this compound from its sources to other areas before it is fully degraded. However, its short lifetime limits long-range transport compared to more persistent pollutants. psu.edu For species with short atmospheric lifetimes like propene, their presence in remote locations is often linked to continuous or widespread sources, such as biogenic emissions, rather than long-range transport from distant anthropogenic sources. psu.edu
Here is a summary of the atmospheric lifetime:
| Atmospheric Lifetime | Reference |
| Less than one day | nih.gov |
| Short | wikipedia.orgpsu.edu |
Advanced Analytical Methodologies in Prop 1 Ene Research
Spectroscopic Techniques for Mechanistic Studies and Product Characterization
Spectroscopic methods play a vital role in identifying prop-1-ene (B156429), its derivatives, and intermediates in various chemical processes. They offer non-destructive ways to probe molecular structures and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and compounds derived from its reactions. Both 1H and 13C NMR provide distinct information about the hydrogen and carbon environments within a molecule.
For this compound (CH₃CH=CH₂), 1H NMR spectroscopy reveals distinct signals for the methyl protons, the vinylic proton attached to the central carbon, and the two vinylic protons on the terminal carbon. The chemical shifts and splitting patterns provide detailed information about the connectivity and electronic environment of each proton. Low-resolution 1H NMR of propene shows three principal peaks, corresponding to the three different chemical environments of the hydrogen atoms. At high resolution, the spectrum shows four groups of proton resonances with a characteristic 1:1:1:3 ratio, reflecting the subtle differences in the vinylic protons due to the asymmetry of the molecule docbrown.info. Deuterated solvents like CDCl₃ are commonly used to avoid interference from solvent signals in 1H NMR analysis docbrown.infodocbrown.info.
13C NMR spectroscopy is equally valuable, providing information about the carbon skeleton. This compound exhibits three distinct signals in its 13C NMR spectrum, corresponding to the methyl carbon, the vinylic carbon bonded to the methyl group, and the terminal vinylic carbon docbrown.info. These distinct chemical shifts confirm the presence of three different carbon environments in the propene molecule docbrown.info.
NMR spectroscopy, including 1H and 13C NMR, is utilized to confirm the structure and isotopic labeling of compounds like (1-13C)this compound, where a carbon-13 isotope is incorporated at a specific position. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH₃, CH₂, and CH groups . NMR has also been employed to monitor reactions involving propene, such as hydrogenation, providing real-time insights into the process researchgate.net. Hyperpolarized NMR techniques, such as dissolution dynamic nuclear polarization (D-DNP), have been shown to enhance NMR signals of monomers like propene by several thousand-fold, enabling real-time monitoring of polymerization reactions rsc.orgresearchgate.net.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and study the vibrational modes of this compound and related species. It is particularly useful for monitoring reactions and characterizing adsorbed species on catalyst surfaces.
FTIR spectroscopy can be used to study the ozonization reaction of alkenes like propene, allowing for the identification of reaction products such as secondary ozonides researchgate.netresearchgate.net. Analysis of the IR absorption spectra, often combined with theoretical calculations, helps in understanding the conformations of these products researchgate.netresearchgate.net. For example, FTIR studies of propene secondary ozonide have helped identify the presence of specific conformers researchgate.net.
FTIR spectroscopy is also a key technique in studying the interaction of propene with metal atoms. Matrix-isolation FTIR studies have been used to observe the products of reactions between vanadium atoms and propene, leading to the identification of intermediates like allylvanadium hydride, which is a precursor in the sacrificial hydrogenation of propene nih.gov.
In the context of catalysis, FTIR spectroscopy is employed to characterize catalyst acidity through the adsorption of probe molecules like pyridine (B92270) mdpi.com. It is also used in in situ and operando setups to monitor surface-adsorbed species and the state of the catalyst surface during reactions involving propene, such as electrooxidation acs.orgnih.gov.
Mass Spectrometry (MS) in Reaction Monitoring
Mass Spectrometry (MS) is a sensitive analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio. In this compound research, MS is valuable for monitoring reaction progress, identifying products, and studying ion-molecule reactions.
MS can be used to compare the fragmentation patterns of different hydrocarbons, including propene, to aid in their identification docbrown.info. Proton-transfer-reaction mass spectrometry (PTR-MS) has been deployed for continuous real-time monitoring of volatile organic compounds (VOCs), including propene, in atmospheric studies pnnl.gov. This technique can detect propene at significant concentrations and correlate its presence with oxidation products like formaldehyde (B43269) and acetaldehyde (B116499), providing insights into atmospheric chemistry pnnl.gov.
MS is also used in conjunction with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of components in complex mixtures involving propene reactions or samples containing propene derivatives mdpi.comnih.govresearchgate.net.
Furthermore, mass spectrometry is utilized to study fundamental ion-molecule reactions involving propene in the gas phase, which is important for understanding processes in environments like the ionosphere icm.edu.pl. Studies using high-pressure ion sources coupled with quadrupole mass spectrometers have investigated ion-molecule reactions in mixtures of propene with other gases like argon, proposing reaction schemes based on the observed ions icm.edu.pl. Synchrotron photoionization mass spectrometry has been used to study gas-phase reactions of CH radicals with propene, identifying products and their branching fractions, which helps validate mechanisms for molecular weight growth scispace.com.
Chromatographic Techniques for Separation and Analysis of Reaction Mixtures
Chromatographic techniques are essential for separating complex mixtures obtained from reactions involving this compound, allowing for the individual analysis and quantification of components.
Gas Chromatography (GC) is a primary technique for separating volatile organic compounds like propene and its reaction products. Different stationary phases and temperature programs can be employed to achieve effective separation based on the boiling points and interactions of the analytes with the stationary phase gwu.edu.
When coupled with Mass Spectrometry (GC-MS), chromatography becomes a powerful tool for both separation and identification. GC-MS is widely used for analyzing reaction mixtures, environmental samples, and other matrices containing propene or its derivatives mdpi.comnih.govresearchgate.net. This hyphenated technique allows for the separation of individual components by GC, followed by their identification based on their mass spectra mdpi.comnih.govusm.my. GC-MS has been applied to analyze volatile constituents in various samples, including those containing propene derivatives mdpi.comnih.govusm.my. For instance, GC-MS has been used to identify compounds like (E)-2-methoxy-4-(prop-1-enyl)phenol in plant extracts usm.my and prop-1-en-2-ylbenzene in waste biomass pyrolysis products mdpi.com. It is also used in flavor profile analysis, identifying compounds like this compound-3,3'-thiobis nih.gov.
Liquid Chromatography (LC), including HPLC and UHPLC, and Solid Phase Extraction (SPE) are also chromatographic techniques used for separating components in liquid phases, although GC is more commonly applied for highly volatile compounds like propene itself google.com. These techniques are relevant for analyzing less volatile products or intermediates from reactions involving propene.
Chromatographic methods are crucial for assessing the purity of propene and for analyzing the composition of reaction mixtures to determine yields and selectivities of different products gwu.eduresearchgate.net.
In Situ and Operando Spectroscopic Methods for Catalyst Characterization
Understanding the behavior of catalysts under actual reaction conditions is critical for optimizing processes involving this compound. In situ and operando spectroscopic methods allow for the characterization of catalysts and adsorbed species while the catalytic reaction is in progress.
"In situ" techniques involve studying the catalyst under conditions relevant to the reaction, while "operando" techniques go a step further by simultaneously measuring catalytic activity and selectivity alongside spectroscopic characterization researchgate.netethz.ch. This simultaneous measurement allows for direct correlation between the catalyst's structure/state and its performance researchgate.netethz.ch.
Various spectroscopic techniques can be adapted for in situ and operando studies, including IR, Raman, UV-Vis, and X-ray absorption spectroscopies nih.govethz.chpsi.chresearchgate.net. For reactions involving propene, these methods can provide information on the active sites of the catalyst, the nature of adsorbed propene and intermediates, and changes in the catalyst structure or oxidation state during the reaction mdpi.comacs.orgnih.govwikipedia.orgresearchgate.net.
For example, in situ FTIR spectroscopy has been used to study the electrooxidation of propene on different catalysts, revealing distinct reaction pathways and the nature of adsorbed species acs.org. Operando UV-Vis spectroscopy has been applied to study zeolite-catalyzed propene oligomerization, identifying deactivating species formed during the reaction researchgate.net. Operando techniques, such as operando Raman-GC, combine spectroscopic analysis with online measurement of catalytic performance researchgate.net.
Future Directions and Emerging Research Avenues in Prop 1 Ene Chemistry
Sustainable and Green Synthesis Approaches
Traditional methods for producing prop-1-ene (B156429) often involve high energy consumption and can generate significant byproducts. Future research is heavily invested in developing sustainable and green synthesis approaches to mitigate these environmental impacts. This includes exploring alternative feedstocks and developing processes with improved atom economy and reduced waste generation.
One promising area is the direct dehydrogenation of propane (B168953), which offers a more direct route to this compound compared to traditional methods. chemistryviews.org Research is focused on developing efficient catalysts for this reaction, potentially utilizing CO₂ as an oxidant, which could also contribute to greenhouse gas utilization. chemistryviews.org
Another avenue involves the development of eco-compatible synthesis methods for this compound derivatives. For instance, studies are exploring green one-pot reactions catalyzed by materials like potassium fluoride-impregnated mesoporous natural zeolites for the synthesis of complex molecules incorporating this compound-derived structures. researchgate.net The use of water as a solvent and the application of techniques like ultrasound irradiation are also being investigated to enhance the sustainability of these processes. frontiersin.org
Furthermore, the synthesis of sustainable chemicals from lignin, a renewable resource, is being explored, with this compound-derived compounds like isoallylphenol being investigated as potential building blocks for sustainable antioxidants. rsc.org Zeolite-catalyzed processes are being developed for the selective synthesis of these compounds with high atom economy. rsc.org
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions involving this compound. Current research focuses on designing catalysts that can operate under milder conditions, minimize byproduct formation, and exhibit enhanced stability.
Significant efforts are directed towards improving catalysts for propane dehydrogenation (PDH). Studies are investigating non-precious metal catalysts, such as atomically dispersed cobalt-nitrogen compounds on carbon nanotubes, which have shown high initial conversion and excellent selectivity for this compound. researchgate.net Bimetallic catalysts supported on materials like ceria (CeO₂) are also being explored, with findings indicating that catalysts based on non-precious metals like Fe₃Ni can be selective for this compound production. chemistryviews.org
For the epoxidation of this compound to propylene (B89431) oxide, a key derivative, research is focused on developing catalysts that offer simultaneously enhanced selectivity and stability. ntnu.noacs.org Gold catalysts supported on materials like mesoporous titanosilicates (MTS-1) have demonstrated improved propylene oxide selectivity and stability compared to traditional catalysts. ntnu.no The design of these catalysts considers factors such as reactant/product diffusion length and the hydrophobicity of the support to minimize deactivation and suppress side reactions. ntnu.no
Structured catalytic reactors are also being investigated as a novel approach to enhance this compound formation by improving fluid dynamics and avoiding transport limitations. chimia.ch The use of filamentous materials for structured catalytic beds has shown increased efficiency in this compound formation from propane in membrane structured reactors. chimia.ch
The metathesis reaction of ethylene (B1197577) and 1-butene (B85601) to produce this compound is another area benefiting from catalyst research. Novel synthesis methods, such as the one-step precipitation method for preparing W-MCM-41 catalysts, have resulted in remarkably enhanced performance, achieving high 1-butene conversion and this compound selectivity. rsc.org
Here is a table summarizing some recent findings in novel catalytic systems for this compound related reactions:
| Reaction | Catalyst Type | Key Finding | Selectivity (this compound or Derivative) | Reference |
| Propane Dehydrogenation | Atomically dispersed Co-N on OCNTs | High initial conversion and >95% this compound selectivity. | >95% (this compound) | researchgate.net |
| Propane Dehydrogenation | Fe₃Ni on CeO₂ | Selective for this compound production. | Selective (this compound) | chemistryviews.org |
| This compound Epoxidation | Au/MTS-1 | Simultaneously enhanced PO selectivity (>95%) and stability (>40h). | >95% (Propylene Oxide) | ntnu.no |
| Ethylene and 1-butene Metathesis | W-MCM-41 (one-step precipitation) | 92.7% 1-butene conversion and 80.8% this compound selectivity. | 80.8% (this compound) | rsc.org |
| Propane Dehydrogenation | Confined GaPt alloy nanoclusters on silicalite-1 | High this compound selectivity (92.1%) and formation rate at 600 °C. | 92.1% (this compound) | researchgate.netresearchgate.net |
Computational Design of Materials and Processes for this compound Conversion
Computational methods, such as Density Functional Theory (DFT) and process simulation, are playing an increasingly vital role in the design and optimization of materials and processes for this compound conversion. These tools allow researchers to gain insights into reaction mechanisms, predict catalytic performance, and explore process parameters without extensive experimental work.
Computational studies are being used to understand the fundamental interactions between catalysts and reactants in processes like propane dehydrogenation. researchgate.net DFT calculations can help elucidate reaction pathways, identify active sites, and predict the impact of catalyst modifications on selectivity and activity. chemistryviews.orgresearchgate.netacs.org For example, DFT studies have been used to explain the superior catalytic properties of defective TiO₂ for PDH. researchgate.net
Process simulation approaches, utilizing software like Aspen HYSYS, are employed to investigate the impact of operating conditions such as temperature and pressure on product distribution, yield, and selectivity in this compound production processes. researchgate.net These simulations can help identify optimal conditions for higher conversion and selectivity and assess the impact of feed purity. researchgate.net
Computational design is also being applied to the development of new materials, such as functionalized metal-organic frameworks (MOFs), for catalytic applications involving hydrocarbons. acs.org Theoretical calculations can help understand the structure-activity relationships and predict the performance of these materials in reactions relevant to this compound chemistry. acs.org
Furthermore, computational studies are contributing to the understanding of reaction pathways and intermediate formation in complex reactions involving this compound derivatives, such as the formation of isoxazolines from nitrothis compound derivatives. mdpi.com Molecular electron density theory (MEDT) and molecular docking studies are used to investigate reaction mechanisms and predict potential biological activities of the synthesized compounds. mdpi.com
Exploration of Undiscovered Reaction Pathways and Derivatives
Research continues to explore undiscovered reaction pathways involving this compound and the synthesis of novel derivatives with potential applications. This includes investigating reactions under unconventional conditions and exploring new catalytic transformations.
Studies are being conducted on the reaction kinetics and product formation of reactions involving this compound at low temperatures, which is relevant to astrochemical modeling. aip.org For instance, the reaction between the methylidyne radical (CH) and this compound is being investigated to understand the formation of larger hydrocarbons in interstellar environments. aip.org
The direct epoxidation of propane to produce a mixture of propylene oxide and this compound in a single step over inert materials like boron nitride and silicon dioxide is an example of exploring new, potentially greener reaction pathways. researchgate.net This approach aims to simplify the production process and reduce greenhouse gas emissions. researchgate.net
Novel catalytic transformations, such as the anti-Markovnikov hydroallylation of alkenes using scandium-catalyzed allylic C-H activation, are being developed, which can utilize this compound derivatives as substrates for the synthesis of functionalized alkenes. nih.gov
The exploration of new reaction pathways also involves investigating one-pot methodologies for synthesizing complex spirocyclic compounds using this compound-derived intermediates, facilitated by organocatalysis. rsc.org
Integration with Circular Economy Principles in Chemical Production
Integrating this compound production and utilization with circular economy principles is a growing area of focus, aiming to minimize waste, maximize resource efficiency, and reduce the environmental footprint of the chemical industry. sitra.firesearchgate.net
This involves exploring the use of recycled feedstocks for this compound production and its derivatives. Chemical recycling of mixed plastics, which cannot be mechanically recycled, offers a potential source of raw materials that can be transformed back into valuable chemicals like this compound. repsol.comiscc-system.org Mass balance approaches are being developed to ensure the traceability of recycled content in chemical products. iscc-system.org
Designing processes that minimize the generation of hazardous waste and utilize more sustainable solvents, such as water, aligns with circular economy principles. rsc.org The development of recyclable catalysts also contributes to reducing the environmental impact of this compound production and conversion processes. rsc.org
The concept of circular chemistry emphasizes the reuse and chemical simplification of materials to make them easily reversible to simpler, reusable forms, requiring less energy and natural resources. researchgate.net Integrating this concept into this compound chemistry involves designing processes and products that facilitate the recovery and reuse of this compound and its derivatives at the end of their lifecycle.
Furthermore, the chemical industry is exploring new business models that support the transition to a circular economy, including increased resource sharing and optimization across different industrial sectors. sitra.fieuropa.eu
Q & A
Basic Research Questions
Q. How can prop-1-ene be synthesized and characterized for purity in laboratory settings?
- Methodological Answer : this compound is typically synthesized via catalytic dehydration of propanol (using acidic catalysts like H₂SO₄) or through cracking of higher hydrocarbons. To ensure purity, characterize the product using gas chromatography (GC) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For quantitative analysis, integrate mass spectrometry (MS) to detect trace contaminants .
- Experimental Design : Optimize reaction conditions (temperature, catalyst concentration) using a factorial design of experiments (DOE). Replicate trials to assess reproducibility and validate purity thresholds (e.g., ≥99% by GC) .
Q. What spectroscopic techniques are most effective for identifying reaction intermediates in this compound oxidation?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is critical for tracking functional groups (e.g., epoxide formation during oxidation with organic peroxides). Couple this with real-time Raman spectroscopy to monitor reaction kinetics. For detailed mechanistic insights, use in-situ NMR or electron paramagnetic resonance (EPR) to detect radical intermediates .
- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to assign peaks and validate intermediate structures .
Q. How can researchers design experiments to study the regioselectivity of this compound in electrophilic addition reactions?
- Methodological Answer : Compare Markovnikov vs. anti-Markovnikov outcomes using controlled reactions with HX (X = Cl, Br). Employ deuterium labeling to track hydrogen migration and confirm regioselectivity via mass spectrometry. Use kinetic isotope effects (KIE) to elucidate reaction pathways .
- Validation : Replicate experiments under varying solvent polarities and temperatures to isolate thermodynamic vs. kinetic control .
Advanced Research Questions
Q. What challenges arise in copolymerizing this compound with ethene, and how can they be methodologically addressed?
- Methodological Answer : Key challenges include controlling monomer incorporation ratios and minimizing chain-transfer reactions. Use metallocene catalysts (e.g., zirconocene dichloride) to enhance stereoregularity. Monitor copolymer composition via ¹³C NMR and correlate with thermal properties (DSC/TGA). For kinetic studies, employ stopped-flow techniques with UV-vis spectroscopy .
- Data Contradiction Analysis : If conflicting thermal stability data arise (e.g., DSC vs. TGA), reconcile discrepancies by standardizing heating rates and sample preparation protocols. Cross-validate with molecular weight distribution (GPC) to assess branching effects .
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms under varying conditions?
- Methodological Answer : Apply ab initio or DFT calculations to model transition states and compare energy barriers for competing pathways (e.g., radical vs. ionic mechanisms). Validate models against experimental kinetic data (Arrhenius plots) and isotopic labeling results. Use machine learning to predict solvent effects on reaction outcomes .
- Case Study : For hydroboration-oxidation contradictions, simulate boron migration pathways and compare with experimental regioselectivity ratios .
Q. What strategies mitigate data variability in this compound’s thermal degradation studies?
- Methodological Answer : Standardize degradation protocols (e.g., ISO 11358 for TGA) and use inert atmospheres (N₂/Ar) to minimize oxidation artifacts. Employ statistical tools (e.g., ANOVA) to quantify variability across batches. For reproducibility, document raw data (e.g., DSC thermograms) in supplementary materials .
- Troubleshooting : If degradation onset temperatures vary, verify sample purity via GC-MS and calibrate equipment using reference polymers (e.g., polyethylene standards) .
Methodological Frameworks
Q. How to formulate a research question on this compound’s role in sustainable polymer design?
- P-E/I-C-O Framework :
- Population (P) : this compound-based copolymers.
- Exposure/Intervention (E/I) : Incorporation of bio-derived comonomers.
- Comparison (C) : Fossil-derived vs. bio-derived copolymers.
- Outcome (O) : Mechanical properties (tensile strength, biodegradability).
Q. What statistical methods are suitable for analyzing contradictory catalytic efficiency data in this compound polymerization?
- Methodological Answer : Apply multivariate regression to isolate variables (catalyst loading, temperature). Use principal component analysis (PCA) to identify outlier datasets. For meta-analysis, aggregate data from open-access repositories (e.g., PubChem) and apply random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
